Technical Guide: Synthesis of 1-Chloro-1-iodotetrafluoroethane ( ) Part 1: Strategic Overview & Molecular Significance 1-Chloro-1-iodotetrafluoroethane (CAS: 754-23-4), often referred to in fluoropolymer chemistry as a "...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Synthesis of 1-Chloro-1-iodotetrafluoroethane (
)
Part 1: Strategic Overview & Molecular Significance
1-Chloro-1-iodotetrafluoroethane (CAS: 754-23-4), often referred to in fluoropolymer chemistry as a "functional telogen," represents a critical intermediate for researchers designing advanced fluoroelastomers and pharmaceutical building blocks.
Unlike its isomer 1-chloro-2-iodotetrafluoroethane (
), which is derived from tetrafluoroethylene, the 1,1-isomer () possesses a unique reactivity profile due to the geminal arrangement of the chlorine and iodine atoms on the alpha carbon. This structure creates a specific weak C–I bond (53 kcal/mol), making it an exceptional radical transfer agent (telogen) for controlled radical polymerizations and a precursor for installing the trifluoroethylidene motif () in bioactive molecules.
This guide details two distinct synthetic pathways:
The Cryogenic Lithiation Route: Ideal for laboratory-scale, high-purity synthesis starting from HCFC-124.
The Interhalogen Addition Route: A scalable method utilizing Iodine Monofluoride (IF) and Chlorotrifluoroethylene (CTFE).
Part 2: Route A — Cryogenic Lithiation-Iodination (Laboratory Scale)
This method is the gold standard for research laboratories requiring high purity without the need for high-pressure autoclaves. It relies on the acidity of the proton in 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124).
Mechanistic Pathway
The synthesis proceeds via a Lithium-Halogen Exchange followed by electrophilic quenching. The proton on the carbon bearing the chlorine and fluorine is sufficiently acidic (
) to be removed by a strong organolithium base at low temperatures.
Critical Causality: The reaction must be conducted at cryogenic temperatures (
). If the temperature rises above before iodination, the intermediate carbanion will undergo -elimination of Lithium Fluoride (LiF) to form a transient carbene, leading to decomposition and side products.
Visualization of Reaction Logic
Figure 1: The cryogenic lithiation pathway requires strict temperature control to avoid carbene-mediated decomposition.
Detailed Protocol
Materials:
Precursor: HCFC-124 (
), gas (bp ).
Base:
-Butyllithium ( in hexanes).
Solvent: Anhydrous Tetrahydrofuran (THF).
Quench: Iodine (
), resublimed.
Step-by-Step Methodology:
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a temperature probe. Flush with Argon.
Solvent Cooling: Charge the flask with anhydrous THF (
of expected product) and cool to using a dry ice/acetone bath.
Precursor Condensation: Slowly bubble HCFC-124 gas into the cold THF. The gas will condense into the solvent. Measure the weight increase to quantify the starting material (e.g.,
).
Deprotonation: Add
-BuLi () dropwise via syringe pump over 30 minutes.
Observation: The solution may turn slight yellow.
Control: Ensure internal temperature never exceeds
.
Equilibration: Stir for 30 minutes at
to ensure complete formation of the lithiated species .
Iodination: Dissolve Iodine (
) in a minimal amount of THF. Add this solution dropwise to the reaction mixture.
Endpoint: The reaction is complete when the brown iodine color persists, indicating excess electrophile.
Workup:
Allow the mixture to warm to
.
Quench with saturated aqueous
(sodium thiosulfate) to destroy excess iodine (color change from brown to colorless).
Extract with cold diethyl ether.
Dry organic layer over
.
Purification: Fractional distillation.
has a boiling point significantly higher than HCFC-124, facilitating separation.
Part 3: Route B — Iodine Monofluoride Addition (Industrial/Scale-Up)
For larger quantities, the direct addition of Iodine Monofluoride (IF) to Chlorotrifluoroethylene (CTFE) is preferred. Since IF is unstable and disproportionates into
and , it is generated in situ.
Mechanistic Pathway & Regioselectivity
The reaction follows an electrophilic addition mechanism. The bond polarization of I–F is
.
Step 1: The electrophilic Iodine (
) attacks the double bond of CTFE ().
Step 2: The Fluoride ion (
) attacks the resulting carbocation.
Regioselectivity:
The addition is highly regioselective. The Iodine atom attacks the
carbon, and the Fluorine attacks the carbon.
Result:
.
Why? This pathway proceeds via the more stable carbocation intermediate (stabilized by the lone pairs on Chlorine).
Visualization of Chemical Flow
Figure 2: The industrial route utilizes the in-situ generation of IF to selectively fluorinate and iodinate the olefin.
Executive Summary Halofluoroethanes (HFEs) occupy a critical niche in pharmaceutical development, serving both as volatile anesthetics (e.g., Halothane) and as biocompatible propellants in Metered Dose Inhalers (MDIs) (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Halofluoroethanes (HFEs) occupy a critical niche in pharmaceutical development, serving both as volatile anesthetics (e.g., Halothane) and as biocompatible propellants in Metered Dose Inhalers (MDIs) (e.g., HFA-134a). However, their development is fraught with duality: the same physicochemical properties that facilitate bioavailability—lipophilicity and volatility—can lead to hepatotoxicity via CYP2E1 metabolic activation.
This guide provides a rigorous theoretical framework for studying HFEs. Moving beyond standard protocols, we detail a self-validating computational pipeline integrating Density Functional Theory (DFT), conformational dynamics, and metabolic stability profiling.[1] This approach allows researchers to predict the therapeutic window and toxicological liabilities of novel halogenated ethanes before synthesis.
The Computational Framework: Solving the "Heavy Atom" Problem
Modeling HFEs requires addressing two specific challenges: the relativistic effects of heavy halogens (Bromine/Iodine) and the weak dispersion forces governing their anesthetic binding. Standard B3LYP functionals often fail here.
Causality: These functionals include dispersion corrections (empirical or parameterized). Anesthetics bind to hydrophobic pockets in GABA receptors via Van der Waals forces; neglecting dispersion leads to unstable binding poses.
Basis Set:
For F, Cl: 6-311++G(2df,p) .[1] The diffuse functions (++) are non-negotiable for describing the electron-rich lone pairs of halogens.
For Br, I: aug-cc-pVTZ-PP (with pseudopotentials).[1]
Causality: Explicitly modeling core electrons in Bromine is computationally expensive and chemically irrelevant. Pseudopotentials (PP) capture relativistic contraction effects essential for accurate bond lengths.
Solvation Models
Gas-phase calculations are insufficient for biological relevance.[1] Use the SMD (Solvation Model based on Density) with:
(Generic protein environment for receptor binding).
(Water for metabolic clearance predictions).
Structural Dynamics & Conformational Analysis
Unlike rigid drugs, HFEs like 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) exist as a dynamic ensemble of rotamers.[1] The biological activity is often driven by a specific, higher-energy conformer.[1]
Rotational Barrier Protocol
The barrier to rotation around the C-C bond determines the entropy of binding.
Scan: Perform a relaxed Potential Energy Surface (PES) scan of the C-C dihedral angle in
increments.
Identify: Locate local minima (staggered) and maxima (eclipsed).
Validate: Frequency calculation. Minima must have zero imaginary frequencies; Transition States (TS) must have exactly one (
Figure 1: Automated workflow for identifying biologically relevant conformers of flexible halofluoroethanes.
Metabolic Stability & Toxicity Prediction
The hepatotoxicity of HFEs (e.g., Halothane hepatitis) is driven by the oxidative metabolism via CYP2E1 , leading to the formation of trifluoroacetyl chloride—a hapten that triggers immune responses.
Bond Dissociation Enthalpy (BDE) as a Stability Metric
The rate-limiting step in HFE metabolism is the abstraction of the C-H hydrogen. A lower C-H BDE correlates with faster metabolism and higher toxicity potential.
Protocol:
Calculate Enthalpy (
) of the neutral molecule.
Calculate Enthalpy (
) of the radical species after removing H.
Calculate Enthalpy (
) of the hydrogen atom.
Data Interpretation Table:
Molecule
C-H BDE (kcal/mol)
Predicted Metabolic Stability
Toxicity Risk (CYP2E1)
HFC-134a
101.5
High (Inert)
Low (Safe Propellant)
Halothane
94.2
Low (Labile)
High (Hepatotoxic)
Enflurane
96.8
Moderate
Moderate
Note: Values are representative of theoretical trends calculated at M06-2X/6-311++G(2df,p) level.
Visualization: Metabolic Activation Pathway
Figure 2: CYP2E1-mediated metabolic activation pathway.[1] High BDE favors the "Clearance" path; low BDE favors the "Hapten" path.
Receptor Interaction: The "Protein Theory"
Modern anesthetic theory posits that HFEs bind to amphiphilic cavities within ligand-gated ion channels (GABA, NMDA).[1]
Docking Protocol
Target Preparation: Use PDB ID 4COF (GLIC, a bacterial homolog of GABA_A) or homology models of human GABA_A. Remove water, but retain lipids if they form part of the channel pore.
Ligand Preparation: Use the lowest energy conformer from Section 2.
Grid Generation: Focus on the transmembrane domain (inter-subunit cavities).
Scoring: Standard scoring functions (Glide, Vina) often fail with halogens. Use QM/MM rescoring or MM-GBSA to account for halogen bonding (sigma-hole interactions).[1]
Experimental Validation Protocols
A theoretical model is only as good as its experimental validation.
Infrared (IR) Spectroscopy Validation
To confirm the accuracy of your DFT geometry optimization:
Compute vibrational frequencies (scaling factor ~0.96 for M06-2X).
Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
Eckenhoff, R. G., et al. (2008). "The Molecular Mechanisms of Anesthetic Action: Updates and Cutting Edge Developments." Journal of Clinical Anesthesia.
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.
Technical Guide: Solvation and Handling of 1-Chloro-1-iodotetrafluoroethane in Medicinal Chemistry
[1][2] )[1] Executive Summary 1-Chloro-1-iodotetrafluoroethane (CAS 754-23-4 for the 1,1-isomer; often chemically related to the 1,2-isomer CAS 421-78-3) is a specialized perfluoroalkylating agent used in drug discovery...
1-Chloro-1-iodotetrafluoroethane (CAS 754-23-4 for the 1,1-isomer; often chemically related to the 1,2-isomer CAS 421-78-3) is a specialized perfluoroalkylating agent used in drug discovery to introduce the chlorotetrafluoroethyl motif (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).[1] This moiety serves as a lipophilic bioisostere, modulating metabolic stability and membrane permeability.[1][2]
This guide addresses the critical challenge of solvation . Due to its high fluorine content and iodine lability, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
exhibits "fluorous" behavior—hydrophobicity combined with lipophilicity—requiring precise solvent selection to ensure homogeneity during radical-mediated atom transfer reactions.[1]
Volatile. Significant evaporation risk during weighing.[1][2]
Density
~2.0–2.2 g/mL
Forms the bottom layer in aqueous extractions.[1][2]
LogP (Est.)
2.8 – 3.2
Highly lipophilic; partitions into fatty tissues and organic layers.[1][2]
Appearance
Colorless to pinkish liquid
Pink/violet color indicates iodine liberation (degradation).[1][2]
Solubility Principles
The solubility of 1-chloro-1-iodotetrafluoroethane is governed by London Dispersion Forces and the Hydrophobic Effect .[1][2]
Like Dissolves Like: It is miscible with non-polar and moderately polar organic solvents.[1][2]
Fluorous Character: While not requiring specialized fluorous solvents (like FC-72), it shows optimal stability in halogenated solvents.[1][2]
Nucleophilicity Warning: Avoid strong nucleophilic solvents (e.g., neat amines, pyridine) for prolonged storage, as the C–I bond is susceptible to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Often used as MeCN:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
mixtures.[1] The reagent may phase separate if water content >30%.[1][2]
Used to wash away polar impurities; reagent remains in the organic phase.[1][2]
Incompatible / Problematic Solvents
Water: Immiscible.[1][2] Sinks to the bottom.[1][2] Requires vigorous stirring or phase-transfer catalysts (e.g., TBAB) for biphasic reactions.[1][2]
Methanol/Ethanol (Neat): Soluble, but protic solvents can quench specific radical intermediates or promote solvolysis of the C-I bond under basic conditions.[1][2]
Acetone: Soluble, but prone to forming iodo-acetone species if traces of acid/base are present.[1][2]
Experimental Protocol: Radical Fluoroalkylation
Objective: Introduction of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
group to a terminal alkene via Sodium Dithionite () mediated radical addition.[1]
Figure 1: Step-by-step preparation workflow for handling volatile perfluoroalkyl iodides in radical reactions.
Detailed Methodology
System Setup: Equip a round-bottom flask with a magnetic stir bar and a rubber septum. Secure under a nitrogen atmosphere.
Solvent Preparation: Prepare a mixture of Acetonitrile (MeCN) and Water (1:1 ratio).[1][2]
Why: The dithionite initiator is water-soluble, while the alkene and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
are organic-soluble.[1] MeCN bridges this solubility gap.[1][2]
Degassing: Oxygen acts as a radical trap.[1][2] Sparge the solvent mixture with nitrogen for 15–20 minutes before adding reagents.
Reagent Addition:
Add the terminal alkene (1.0 equiv) to the solvent.[1][2]
Handling the Halide: Using a gas-tight syringe (chilled if possible), draw up 1-chloro-1-iodotetrafluoroethane (1.2 – 1.5 equiv).[1][2] Inject slowly through the septum.[1][2]
Note: Do not weigh in an open boat; evaporation will lead to stoichiometry errors.[1][2]
Wash with 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
(thiosulfate) to remove residual iodine (indicated by color change from violet to colorless).[1]
Safety & Handling Directives
Volatility & Containment[1][2]
Vapor Pressure: High.[1][2][3] Store in a refrigerator (2–8 °C) in a tightly sealed container with a PTFE liner.
Ventilation: Always handle in a fume hood.[1][2] The vapors are heavy and will accumulate in low-lying areas (sinks, waste containers).[1][2]
Chemical Compatibility
Metals: Avoid contact with finely divided active metals (Mg, Li, Na) unless generating a metallo-species intentionally.[1][2] Exothermic decomposition may occur.[1][2]
Plastics: May swell standard rubber seals.[1][2] Use PTFE (Teflon) coated septa and tubing.[1][2]
References
Ignatowska, J. et al. (2012).[1][2] "Radical addition of perfluoroalkyl iodides to alkenes and alkynes." Journal of Fluorine Chemistry. [1][2]
Matrix Scientific. (2023).[1][2] "1-Chloro-2-iodotetrafluoroethane Product Data." Chemical Catalog.
Santa Cruz Biotechnology. (2023).[1][2] "1-Chloro-1-iodotetrafluoroethane Properties." Biochemicals.[1][2][4] [1][2]
PubChem. (2023).[1][2] "Compound Summary: 1-Chloro-2-iodotetrafluoroethane." National Library of Medicine.[1][2] [1][2]
Naisbitt, D. J. et al. (2000).[1][2] "Hypersensitivity to halogenated compounds."[1][2] Annual Review of Pharmacology and Toxicology.
An In-depth Technical Guide to Quantum Chemical Calculations for Halofluoroethanes
Abstract Halofluoroethanes, a class of halogenated hydrocarbons, play a significant role in various industrial applications, including as refrigerants, solvents, and foam-blowing agents. Their atmospheric chemistry, part...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Halofluoroethanes, a class of halogenated hydrocarbons, play a significant role in various industrial applications, including as refrigerants, solvents, and foam-blowing agents. Their atmospheric chemistry, particularly their role in ozone depletion and as greenhouse gases, has necessitated a thorough understanding of their molecular properties and reactivity. Quantum chemical calculations have emerged as a powerful tool to elucidate the intricate details of these molecules at the electronic level. This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on halofluoroethanes. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to investigate the structure, properties, and reactivity of these important compounds.
Introduction: The Significance of Halofluoroethanes
Halofluoroethanes are ethane molecules in which some or all hydrogen atoms have been replaced by halogen atoms, specifically fluorine and at least one other halogen (chlorine, bromine, or iodine). Their unique physical and chemical properties, such as high volatility, low flammability, and excellent solvent capabilities, have led to their widespread use.[1] However, the atmospheric persistence of many of these compounds and their contribution to ozone layer depletion and global warming have driven extensive research into their atmospheric fate and the development of more environmentally benign alternatives.
Quantum chemical calculations provide a robust framework for investigating the fundamental properties of halofluoroethanes that govern their environmental impact. These calculations can predict:
Molecular Structures and Conformational Isomerism: The arrangement of atoms in three-dimensional space and the energy differences between various rotational isomers (conformers).[2][3][4]
Thermodynamic Properties: Enthalpies of formation, Gibbs free energies, and heat capacities, which are crucial for understanding their stability and reaction equilibria.[5][6][7][8]
Spectroscopic Properties: Vibrational frequencies (Infrared and Raman spectra) that aid in their identification and characterization.[9][10][11]
Reaction Pathways and Kinetics: The mechanisms and rates of reactions with atmospheric species, such as the hydroxyl radical (•OH), which is a primary sink for these compounds in the troposphere.[12][13][14]
This guide will delve into the theoretical underpinnings and practical application of quantum chemistry to explore these aspects of halofluoroethanes.
Theoretical Foundations and Method Selection
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. This section discusses the key considerations for studying halofluoroethanes.
Levels of Theory: Balancing Accuracy and Computational Cost
Quantum chemical methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.
Ab initio Methods: These methods are derived directly from the principles of quantum mechanics without empirical parameters.[15][16]
Hartree-Fock (HF): The simplest ab initio method, it provides a good starting point but neglects electron correlation, which is often important for accurate energy predictions.
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation at the second order and often provides a significant improvement over HF for structural and energetic properties.[15]
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for accuracy, CCSD(T) includes single, double, and a perturbative treatment of triple excitations.[15][16] It is computationally expensive and typically used for benchmarking results on smaller systems.
Density Functional Theory (DFT): DFT methods approximate the electron correlation energy from the electron density, offering a favorable balance between accuracy and computational cost.[17][18][19]
Hybrid Functionals (e.g., B3LYP, M06-2X): These functionals mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation and are widely used for a broad range of applications.
Range-Separated Functionals (e.g., ωB97X-D): These functionals are particularly well-suited for describing non-covalent interactions and charge-transfer processes.
Expert Insight: For halofluoroethanes, DFT methods, particularly hybrid functionals like B3LYP and M06-2X, often provide a reliable description of molecular geometries and vibrational frequencies at a reasonable computational cost. For high-accuracy reaction energies and barrier heights, more sophisticated ab initio methods like MP2 or CCSD(T) are recommended, especially for benchmarking DFT results.[19] The MPWB1K functional has also shown good performance for reactions involving these compounds.[19]
Basis Sets: Describing the Electronic Wavefunction
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, especially for molecules containing electronegative atoms like fluorine and other halogens.
Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for routine calculations.[20] The inclusion of polarization functions (e.g., (d)) is essential for describing the non-spherical electron distribution around atoms in a molecule. Diffuse functions (e.g., +) are important for describing anions and weak interactions.[21]
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set (CBS) limit.[21] The "aug-" prefix indicates the addition of diffuse functions. These are highly recommended for accurate energy calculations.[15]
Ahlrichs' def2 Basis Sets (e.g., def2-TZVP): These basis sets are also known for their efficiency and accuracy, providing a good alternative to Dunning's sets.[3]
Expert Insight: For calculations on halofluoroethanes, it is crucial to use basis sets that include both polarization and diffuse functions to accurately model the electronic structure of the halogen and fluorine atoms.[21] For geometry optimizations and frequency calculations, a double-zeta basis set like 6-31G(d) or cc-pVDZ may be sufficient. For high-accuracy single-point energy calculations, a triple-zeta basis set such as aug-cc-pVTZ is recommended.[15]
Practical Guide: Performing Quantum Chemical Calculations
This section provides a step-by-step workflow for conducting a typical quantum chemical investigation of a halofluoroethane, using 1-chloro-1,1-difluoroethane (HCFC-142b) as an example.
Workflow for a Halofluoroethane Calculation
Caption: A general workflow for quantum chemical calculations on halofluoroethanes.
Step-by-Step Protocol
Step 1: Molecular Structure Input
Objective: To provide the initial three-dimensional coordinates of the atoms in the halofluoroethane molecule.
Procedure:
Use a molecular modeling program (e.g., Avogadro, GaussView) to build the structure of 1-chloro-1,1-difluoroethane.
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
Save the atomic coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
Objective: To find the lowest energy arrangement of the atoms (the equilibrium geometry).
Procedure:
Create an input file for your quantum chemistry software (e.g., Gaussian, ORCA).
Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).
Specify the task as "Optimization".
Run the calculation. The output will contain the optimized coordinates and the electronic energy of the molecule.
Step 3: Frequency Calculation
Objective: To calculate the vibrational frequencies of the molecule at its optimized geometry. This is crucial for two reasons:
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
To obtain the zero-point vibrational energy (ZPVE) and data for predicting IR and Raman spectra.
Procedure:
Use the optimized geometry from the previous step as the input.
Specify the task as "Frequency" at the same level of theory used for optimization.
Run the calculation. The output will list the vibrational frequencies and their corresponding intensities.
Step 4: Thermodynamic Analysis
Objective: To calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.
Procedure:
The frequency calculation output typically includes a thermochemical analysis based on statistical mechanics, using the rigid rotor-harmonic oscillator (RRHO) approximation.[5][22][23]
Extract the desired thermodynamic data from the output file.
Step 5: Single-Point Energy Calculation (Optional)
Objective: To obtain a more accurate electronic energy for the optimized geometry.
Procedure:
Use the optimized geometry.
Specify a higher level of theory and/or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).
Specify the task as a single-point "Energy" calculation.
Step 6: Property Calculation
Objective: To compute other properties of interest.
Procedure:
Spectra Simulation: Use the results of the frequency calculation to generate a simulated IR or Raman spectrum.
Reaction Pathway Analysis: To study a reaction, such as with the •OH radical, you would perform a transition state search to locate the highest energy point along the reaction coordinate and then an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactants and products.[13]
Analysis and Interpretation of Results
Conformational Analysis
For many halofluoroethanes, rotation around the carbon-carbon single bond leads to different conformers (e.g., gauche and anti).[2][3][4] It is important to perform geometry optimizations for all possible unique conformers to identify the global minimum energy structure. The relative energies of the conformers determine their population at a given temperature.
Vibrational Spectra
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model and to aid in the assignment of experimental spectral features.[9] It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.
Thermodynamic Data
The calculated enthalpies of formation and Gibbs free energies are essential for understanding the stability of halofluoroethanes and for predicting the thermodynamics of their reactions.[6] These values can be compared with experimental data where available.
Property
1,1-dichloroethane
1,2-dichloroethane (anti)
1,2-dichloroethane (gauche)
Relative Energy (kcal/mol)
0.00
1.15
1.45
Dipole Moment (Debye)
2.06
0.00
2.55
C-Cl Bond Length (Å)
1.78
1.79
1.80
Calculated at the B3LYP/def2-TZVP level of theory. Data adapted from literature.[3]
Applications in Research and Development
Quantum chemical calculations on halofluoroethanes have numerous applications:
Atmospheric Chemistry: Predicting the reaction rates of halofluoroethanes with atmospheric oxidants to determine their atmospheric lifetimes and global warming potentials.[24]
Materials Science: Understanding the solvent properties of halofluoroethanes and their interactions with other molecules.[1]
Drug Development: While not a primary application for halofluoroethanes themselves, the computational techniques are directly transferable to the study of halogenated drug candidates, where halogen bonding can play a crucial role in ligand-receptor interactions.[25][26][27]
Enzymatic Halogenation: Computational studies can elucidate the mechanisms of halogenase enzymes, which are involved in the biosynthesis of halogenated natural products.[28]
Advanced Topics and Future Directions
Anharmonic Corrections: For highly accurate vibrational spectra, it is necessary to go beyond the harmonic approximation and include anharmonic corrections.[9]
Explicit Solvation Models: To study the properties of halofluoroethanes in the condensed phase, explicit solvent molecules can be included in the calculations, often within a quantum mechanics/molecular mechanics (QM/MM) framework.
Machine Learning Potentials: For large-scale simulations, machine learning potentials trained on quantum chemical data can provide a computationally efficient way to explore the potential energy surface.[12]
Conclusion
Quantum chemical calculations are an indispensable tool for the in-depth study of halofluoroethanes. By carefully selecting the appropriate level of theory and basis set, researchers can obtain accurate predictions of molecular structure, properties, and reactivity. This guide has provided a comprehensive overview of the theoretical considerations and practical steps involved in these calculations, empowering researchers to leverage computational chemistry to advance our understanding of these important and complex molecules.
References
Dixon, D. A., Matsuzawa, N., & Walker, S. C. (n.d.). Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]
Halogenated Hydrocarbons. (n.d.). Ohio Supercomputer Center. Retrieved from [Link]
Study of the Vibrational Spectra and Absorption Cross Sections of 1-chloro-1-fluoroethene by a Joint Experimental and Ab Initio. (n.d.). Scuola Normale Superiore. Retrieved from [Link]
Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). PubMed Central. Retrieved from [Link]
Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. (2020). Retrieved from [Link]
Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. Retrieved from [Link]
Insights into enzymatic halogenation from computational studies. (n.d.). PubMed Central. Retrieved from [Link]
F. (n.d.). crystal.unito.it. Retrieved from [Link]
Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). Semantic Scholar. Retrieved from [Link]
Application of Quantum Chemistry Insights to the Prediction of Phase Equilibria in Associating Systems. (n.d.). Retrieved from [Link]
Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. (n.d.). Rosen Review. Retrieved from [Link]
Basis Sets in Quantum Chemistry. (n.d.). Retrieved from [Link]
[2409.03994v1] Mind the Core: A practical guide to basis set selection for core-dependent properties. (2024). arXiv.org. Retrieved from [Link]
Ab Initio Calculations on Halogen-Bonded Complexes and Comparison With Density Functional Methods. (2009). PubMed. Retrieved from [Link]
Basis Sets. (n.d.). Rowan Documentation. Retrieved from [Link]
Quantum chemical calculations and their uses. (2021). Research, Society and Development. Retrieved from [Link]
Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. (n.d.). PubMed Central. Retrieved from [Link]
Basis Set Selection for Molecular Calculations. (n.d.). Ju Li Group. Retrieved from [Link]
Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). Semantic Scholar. Retrieved from [Link]
A dataset of chemical reaction pathways incorporating halogen chemistry. (n.d.). PubMed Central. Retrieved from [Link]
The calculation of thermodynamic properties of molecules. (2010). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes. (1995). NIST. Retrieved from [Link]
400998 PDFs. (n.d.). ResearchGate. Retrieved from [Link]
Computational study of the rovibrational spectrum of H 2 O-HF. (2022). ResearchGate. Retrieved from [Link]
Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (n.d.). PubMed Central. Retrieved from [Link]
Calculating Vibrational Excited State Absorptions with Excited State Constrained Minimized Energy Surfaces. (2023). Yang Research Group. Retrieved from [Link]
Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). PubMed Central. Retrieved from [Link]
A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. (n.d.). PubMed Central. Retrieved from [Link]
(PDF) Computational methods for exploring protein conformations. (n.d.). ResearchGate. Retrieved from [Link]
Exploration of Reaction Pathways and Chemical Transformation Networks. (2019). ETH Zurich Research Collection. Retrieved from [Link]
DFT and ab initio calculations on two reactions between hydrogen atoms and the fire suppressants 2-H heptafluoropropane and CF3Br. (2007). PubMed. Retrieved from [Link]
Quantum chemistry reveals thermodynamic principles of redox biochemistry. (n.d.). PubMed Central. Retrieved from [Link]
Quantum Chemistry. (n.d.). Rowan Documentation. Retrieved from [Link]
THERMODYNAMIC PROPERTIES INVOLVING DERIVATIVES. (n.d.). Retrieved from [Link]
Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods. (n.d.). arXiv.org. Retrieved from [Link]
Hydroxyl Radical (OH•) Reaction with Guanine in an Aqueous Environment: A DFT Study. (n.d.). Retrieved from [Link]
A Computational Study on the Atmospheric Fate of Carbon-Centered Radicals from the 3‑Methyl-2-butene-1-thiol + •OH Reaction. (n.d.). NIH. Retrieved from [Link]
Reaction Pathways of Alkenes with OH: OH oxidation with alkenes follows.... (n.d.). ResearchGate. Retrieved from [Link]
Application Note: 1-Chloro-1-iodotetrafluoroethane as a Precursor for Tetrafluoroethylene Derivatives
This Application Note and Protocol Guide details the use of 1-chloro-1-iodotetrafluoroethane (and its critical isomer, 1-chloro-2-iodotetrafluoroethane ) as precursors for tetrafluoroethylene (TFE) derivatives. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 1-chloro-1-iodotetrafluoroethane (and its critical isomer, 1-chloro-2-iodotetrafluoroethane ) as precursors for tetrafluoroethylene (TFE) derivatives.
Executive Summary
1-Chloro-1-iodotetrafluoroethane (
, CAS 754-23-4) and its regioisomer 1-chloro-2-iodotetrafluoroethane (, CAS 421-78-3) serve as versatile synthons in organofluorine chemistry. While the 1,2-isomer is the standard "telogen" for introducing the tetrafluoroethylene () motif into organic molecules (telomerization), the 1,1-isomer () functions as a unique source of trifluoromethyl carbenes and TFE via rearrangement.
This guide clarifies the distinct utility of these isomers, focusing on their role in synthesizing TFE derivatives —specifically fluorinated linkers, trifluorovinyl ethers, and bioactive fluorocarbon chains used in pharmaceutical design to modulate lipophilicity and metabolic stability.
Chemical Identity & Isomer Distinction
The term "chloroidotetrafluoroethane" refers to two distinct isomers with divergent reactivities. Proper identification is critical for experimental success.
Feature
1-Chloro-1-iodotetrafluoroethane
1-Chloro-2-iodotetrafluoroethane
Structure
(Geminal)
(Vicinal)
CAS Number
754-23-4
421-78-3
Primary Reactivity
Carbene Source / Rearrangement Generates via -elimination/metal exchange.[1]
Radical Transfer / Telomerization Generates radicals via C-I homolysis.
Key Application
Precursor to TFE (via rearrangement) and trifluoromethyl carbenes.
Precursor to TFE Telomers () and trifluorovinyl ethers.
Stability
Susceptible to light/heat (C-I bond labile).
Moderately stable; store over Cu stabilizer.
Critical Note: For the synthesis of linear TFE-containing chains (e.g.,
), the 1,2-isomer (CAS 421-78-3) is the industry standard. The 1,1-isomer is typically used to generate reactive intermediates that rearrange to TFE or insert into bonds.
Mechanistic Pathways & Applications
Pathway A: Radical Addition (Telomerization)
The 1,2-isomer (
) contains a weak C-I bond (53 kcal/mol), making it an excellent radical transfer agent. Under radical initiation (peroxides or metal catalysts), it adds across alkenes to install the chlorotetrafluoroethyl group.
Mechanism:
Initiation:
Propagation:
Chain Transfer:
Pathway B: Dehalogenation & Rearrangement
The 1,1-isomer (
) undergoes zinc-mediated dehalogenation to form transient carbenes, which can rearrange to TFE. This provides a laboratory-scale, "on-demand" source of TFE without handling the explosive gas directly from cylinders.
Reaction:
Visualization of Synthetic Workflows
Figure 1: Divergent synthetic pathways for 1,1- and 1,2-chloroidotetrafluoroethane isomers.
Detailed Experimental Protocols
Protocol A: Synthesis of Fluorinated Telomers (TFE Derivatives)
Target: Introduction of the
motif into a terminal alkene.
Precursor: 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3).[2][3][4]
Setup: Flame-dry a Schlenk flask and purge with Argon.
Charging: Add CuCl (catalyst) and ligand (ethanolamine) to the flask. Add solvent (degassed).
Addition: Add 1-octene followed by 1-chloro-2-iodotetrafluoroethane via syringe. The solution typically turns dark (complex formation).
Reaction: Heat the mixture to 60–80°C for 12–24 hours. Monitor via 19F NMR (disappearance of
signal at -60 ppm; appearance of signals).
Workup: Cool to room temperature. Dilute with diethyl ether and wash with dilute HCl (to remove Cu) and sodium thiosulfate (to remove residual iodine).
Purification: Dry organic layer over
, concentrate, and purify via vacuum distillation.
Validation:
19F NMR: Doublet of triplets for
(-70 ppm) and multiplet for (-110 ppm).
Protocol B: Generation of TFE via Zinc Dehalogenation
Target: In situ generation of TFE for capture by a diene (Diels-Alder) or polymerization.
Precursor: 1-Chloro-1-iodotetrafluoroethane (CAS 754-23-4).[2][3][5][6][7][8]
Activation: Activate Zinc dust by washing with dilute HCl, then water, acetone, and ether; dry under vacuum.
Setup: Place activated Zn in a 3-neck flask equipped with a reflux condenser and dropping funnel. Maintain
atmosphere.
Solvation: Add dry DMF to suspend the Zn. Heat to 50–60°C .
Addition: Dropwise add 1-chloro-1-iodotetrafluoroethane dissolved in DMF.
Caution: The reaction is exothermic. TFE gas (
) will evolve immediately.
Capture:
Method A (Gas Transfer): Cannulate the evolved gas into a second flask containing the reaction substrate at
.
Method B (In Situ): If the substrate is stable to Zn/DMF, include it in the reaction pot.
Safety Check: Ensure the system is open to a bubbler to prevent pressure buildup. TFE is explosive; avoid oxygen.[9]
Safety & Handling (E-E-A-T)
Working with chloroidotetrafluoroethanes requires strict adherence to safety protocols due to their volatility and potential to generate hazardous intermediates.
Pressure Hazard: TFE generated from the 1,1-isomer is a compressed gas with a high explosion limit. Never condense TFE as a pure liquid without stabilizers (e.g., terpene).
Toxicity: Both isomers are halogenated alkylating agents. Use in a fume hood.
Decomposition: The C-I bond is light-sensitive. Store precursors in amber glass or foil-wrapped containers at
over copper turnings (stabilizer).
Ozone Depletion: These compounds are HCFC/CFC derivatives. Use closed systems and recover waste for high-temperature incineration.
References
PubChem. 1-Chloro-1-iodotetrafluoroethane (CAS 754-23-4) Compound Summary.[2] National Library of Medicine. Link
PubChem. 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3) Compound Summary. National Library of Medicine. Link
Santa Cruz Biotechnology. 1-Chloro-1-iodotetrafluoroethane Product Data.Link[2][3]
Dolbier, W. R.Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Elsevier, 2000. (Reference for carbene rearrangements).
Beilstein Journal of Organic Chemistry. Synthesis of fluoroalkenes via cross-coupling reactions using multihalogenated vinyl ethers. (Context on TFE derivative synthesis). Link
19F NMR spectroscopy for monitoring reactions of fluorinated ethanes
Application Note: 19F NMR Spectroscopy for Monitoring Reactions of Fluorinated Ethanes Executive Summary Fluorinated ethanes and their derivatives—ranging from hydrofluorocarbons (HFCs) in materials science to trifluoroe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 19F NMR Spectroscopy for Monitoring Reactions of Fluorinated Ethanes
Executive Summary
Fluorinated ethanes and their derivatives—ranging from hydrofluorocarbons (HFCs) in materials science to trifluoroethyl bioisosteres in drug discovery—are critical synthetic targets. Monitoring their formation and degradation requires analytical precision that HPLC and GC often lack due to low UV absorbance or high volatility.
This guide details a protocol for using Quantitative 19F NMR (qNMR) to monitor these reactions in real-time. Unlike 1H NMR, 19F offers a wide chemical shift dispersion (>300 ppm) that eliminates signal overlap, and unlike chromatography, it requires no specific column chemistry. This protocol focuses on overcoming the specific challenges of fluorinated ethanes: complex
-coupling patterns, wide spectral widths, and long longitudinal relaxation times ().
Technical Foundation: The Physics of Fluorinated Ethanes
To design a robust experiment, one must understand the magnetic behavior of the analyte.
Chemical Shift Sensitivity
Fluorine chemical shifts are extremely sensitive to the local electronic environment.[1] For fluorinated ethanes, the shift is predictive of the carbon hybridization and substitution.
Moiety
Typical Shift Range (, ppm vs. CFCl)
Structural Insight
Trifluoromethyl ()
-60 to -85
Common in stable end-groups (e.g., ).
Difluoromethylene ()
-80 to -130
Often diastereotopic in chiral molecules.
Monofluoromethyl ()
-200 to -230
Highly shielded; sensitive to H-bonding.
Vinyl Fluoride ()
-80 to -180
Indicates elimination products (sp center).
The Coupling Challenge
Fluorinated ethanes exhibit strong scalar couplings that split signals into complex multiplets, diluting signal intensity and complicating integration.
Geminal Coupling (
): ~45–55 Hz (Huge splitting).
Vicinal Coupling (
): ~5–25 Hz.
Vicinal Fluorine Coupling (
): ~0–15 Hz (if multiple F groups exist).
Implication: For quantitative monitoring, proton decoupling is mandatory to collapse these multiplets into singlets, improving the Signal-to-Noise Ratio (SNR) and integration accuracy.
Relaxation Times (
)
Fluorine nuclei in small, symmetrical molecules (like fluorinated ethanes) often have long
relaxation times (2–10 seconds) due to efficient spinning and lack of dipolar relaxation pathways if protons are sparse.
The qNMR Rule: The inter-scan delay (
) must be to recover 99.3% of magnetization.
Consequence: A standard 1-second delay will lead to severe under-quantification of the fluorinated species.
Experimental Protocol
Materials & Reagents
Solvent: Deuterated solvent matching the reaction medium (e.g., CD
CN, CDCl).
Note: Non-deuterated solvents can be used on benchtop systems with external locks, but shimming may be compromised on high-field systems.
Internal Standard (IS): Essential for quantification.
Criteria: Must have a
similar to the analyte, be inert, and have a shift distinct from the reaction window.
Recommendation:
-Trifluorotoluene ( -63 ppm) or Fluorobenzene ( -113 ppm).
Relaxation Agent (Optional but Recommended): Chromium(III) acetylacetonate [
Temperature: Regulated at 25°C or reaction temperature (prevent drift).
Pulse Sequence: zgig (Inverse Gated Decoupling).
Why? We need proton decoupling to simplify the spectrum, but continuous decoupling builds up Nuclear Overhauser Effect (NOE), which distorts integration. Inverse Gated turns the decoupler ON during acquisition (for singlet peaks) and OFF during the delay (to suppress NOE).
Workflow Diagram
Figure 1: Step-by-step workflow for quantitative 19F NMR reaction monitoring.
Detailed Procedure: Monitoring a Dehydrofluorination
Scenario: Monitoring the base-induced elimination of 1-bromo-2,2,2-trifluoroethane (
) to 1,1-difluoroethene ().
Step 1: T1 Determination (Pre-Experiment)
Before starting the kinetic run, measure the
of your starting material and internal standard.
Run a standard Inversion Recovery experiment (t1ir).
Spectral Width (SW): 200 ppm (covers -50 to -250 ppm).
Transmitter Offset (O1P): -100 ppm (centers the excitation).
Scans (NS): 8 to 16 (sufficient for >10 mM concentrations).
Receiver Gain: Auto-adjusted once, then fixed for the series.
Step 3: In-Situ Monitoring
Prepare the reaction in an NMR tube (if conditions allow) or set up a flow cell.
Trigger a multi_zg or "arrayed" experiment to acquire a spectrum every
minutes.
Critical Check: Ensure the lock signal is stable if heating the reaction.
Step 4: Data Processing
Phasing: 19F spectra with wide SW often suffer from frequency-dependent phase errors. Apply manual phase correction, focusing on the extreme edges of the spectrum.
Baseline: Apply a polynomial baseline correction (ABS in TopSpin) to ensure integrals are flat.
Integration:
Integrate the Internal Standard (Set to 1.00).
Integrate the Reactant (
doublet at -70 ppm).
Integrate the Product (
signal at -110 ppm).
Data Analysis & Interpretation
Convert integrals into concentration using the formula:
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Purification of Products from Reactions Involving Halogenated Ethanes
Abstract
Halogenated ethanes—specifically bromoethane (ethyl bromide) and 1,2-dichloroethane (DCE) —are ubiquitous in organic synthesis, serving as potent alkylating agents and versatile solvents, respectively.[1] However, their toxicity, volatility, and tendency to form complex azeotropes present unique purification challenges.[2][1] This guide provides a rigorous, field-proven methodology for the isolation and purification of alkylated products, with a specific focus on the ethylation of amines (e.g., aniline).[2][1] We detail safety protocols, azeotropic drying strategies, and a dual-stage purification workflow combining chemical separation and fractional distillation.
Introduction & Strategic Considerations
The use of halogenated ethanes in synthesis typically falls into two categories:
Reagent:Bromoethane (
38.4 °C) is the standard reagent for introducing ethyl groups () into nucleophiles (amines, phenols, thiols).[1]
Solvent:1,2-Dichloroethane (
83.5 °C) is a robust solvent for Friedel-Crafts reactions and chlorinations, valued for its thermal stability and phase-separation properties.[1]
The Purification Challenge:
Selectivity: Alkylation of amines with bromoethane often yields a statistical mixture of mono-ethyl, di-ethyl, and unreacted starting material.[2][1]
Volatility: Bromoethane is highly volatile and flammable; improper handling leads to exposure and yield loss.[1]
Azeotropes: 1,2-DCE forms a low-boiling azeotrope with water (72 °C, ~8.8%
), which can be exploited for drying but complicates distillation if not managed.[1]
Safety Protocol: Handling Halogenated Ethanes
WARNING: Both bromoethane and 1,2-dichloroethane are potential carcinogens and central nervous system depressants.[1] Bromoethane is highly flammable.[1][3][4][5]
Engineering Controls: All transfers must occur within a certified fume hood.
PPE: Double-gloving (Nitrile over Laminate Barrier) is recommended as halogenated solvents can permeate standard nitrile quickly.[1]
Quenching Volatiles:
Bromoethane: Do not vent excess reagent.[1] Distill unreacted bromoethane into a liquid nitrogen/isopropanol cold trap (-78 °C) before aqueous workup.
Disposal: Quenched halides must be segregated into "Halogenated Waste" streams to prevent violent reactions with acetone or alkali metals in general waste.[1]
Protocol 1: The "Tri-Phase" Workup & Quenching
This protocol is designed to arrest the reaction, remove inorganic salts, and separate the organic product from the halogenated solvent/reagent.
Context: A typical alkylation reaction (e.g., Aniline + Bromoethane
N-Ethylaniline).
Step-by-Step Methodology:
Volatile Removal (Critical):
Before adding water, cool the reaction mixture to 0 °C.
Apply mild vacuum (200-300 mbar) to remove excess bromoethane into a cold trap.[1] Rationale: Removing the alkylating agent prevents further uncontrolled alkylation during workup.
scale-up synthesis of tetrafluoroethyl-containing compounds
Application Note: Scale-Up Synthesis of Tetrafluoroethyl-Containing Compounds ) Motifs in Drug Candidates Executive Summary: The Tetrafluoroethyl Advantage The 1,1,2,2-tetrafluoroethyl group ( ) is an emerging bioisoster...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scale-Up Synthesis of Tetrafluoroethyl-Containing Compounds
) Motifs in Drug Candidates
Executive Summary: The Tetrafluoroethyl Advantage
The 1,1,2,2-tetrafluoroethyl group (
) is an emerging bioisostere in medicinal chemistry, offering a unique balance between lipophilicity ( modulation) and metabolic stability. Unlike the ubiquitous trifluoromethyl () group, the terminal proton in the motif provides a handle for hydrogen bonding interactions while maintaining high electronegativity.
However, the scale-up of these compounds is historically bottlenecked by the primary feedstock: Tetrafluoroethylene (TFE) . TFE is a hazardous, explosive gas (prone to deflagration and peroxide formation) requiring specialized high-pressure infrastructure.[1]
This guide outlines two distinct, scalable pathways for introducing this motif:
Path A (Flow Chemistry): Safe, on-demand generation of TFE gas for nucleophilic alkylation.
Path B (Solid Reagents): Batch-scalable radical functionalization using Zinc Sulfinates (Langlois-type reagents), eliminating gas handling entirely.
Strategic Reagent Selection & Safety Engineering
The choice of reagent dictates the safety profile and reactor design.
Control: Never handle pure TFE in large headspace batch reactors (>100 mL) without blast containment.
Solution: Use Continuous Flow Chemistry .[2][3] By generating TFE in situ and consuming it immediately in a micro-channel, the active volume of explosive gas is minimized (often <5 mL), rendering a detonation event contained and non-catastrophic.
Application Note A: Nucleophilic Tetrafluoroethylation via Flow Chemistry
Objective: Synthesis of Aryl Tetrafluoroethyl Ethers (
) on Multi-Gram Scale.
Mechanism: Base-mediated activation of phenol, followed by nucleophilic attack on TFE gas generated in situ.
Workflow Diagram (DOT)
Caption: Continuous flow setup for the safe, on-demand generation of TFE and immediate consumption in nucleophilic etherification.
Protocol Highlights:
TFE Source: Use TMS-CF
(Ruppert-Prakash Reagent) + NaI (catalytic) in Diglyme/NMP to generate difluorocarbene (), which dimerizes to TFE. Alternatively, use HFC-125 with LiHMDS for industrial routes.
Stoichiometry: Maintain a slight excess of TFE (1.2 equiv) relative to the phenol.
Pressure: A Back Pressure Regulator (BPR) set to 10–20 bar ensures TFE remains solubilized in the liquid phase, drastically increasing reaction rate compared to bubbling in batch.
Objective: Late-stage C-H functionalization of Heteroarenes.
Reagent: Zinc Bis(1,1,2,2-tetrafluoroethanesulfinate) (TFS-Zn).
Advantage: This protocol is "Process-Ready" for standard batch reactors (Glass-lined steel or Hastelloy).
Mechanism & Pathway[4][5][6][7]
Caption: Radical mechanism using Zinc Sulfinate reagents. The sulfinate releases the fluoroalkyl radical upon oxidation, enabling direct C-H functionalization.
Target Synthesis: 2-(1,1,2,2-Tetrafluoroethyl)pyridine
Methodology: Radical Minisci-type reaction using Zinc Sulfinate.
Reagents & Materials
Substrate: Pyridine (50.0 g, 0.63 mol)
Reagent: Zinc Bis(1,1,2,2-tetrafluoroethanesulfinate) (TFS-Zn) (105 g, 0.32 mol, 0.5 equiv relative to pyridine, but stoichiometry is based on sulfinate groups; typically 1.5–2.0 equiv of radical source relative to substrate is used for high conversion. Correction for Scale-up Cost: Use Heteroarene as limiting reagent if expensive, or Reagent if cheap. Here, we assume Pyridine is solvent/substrate).
Optimization Note: For expensive drug cores, use 3.0 equiv of TFS-Zn and 5.0 equiv of TFA.
Solvent: Dichloromethane (DCM) / Water biphasic system (1:1) or pure DMSO depending on solubility. Process Preference: DMSO/Water mixtures often improve radical lifetime.
Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) to protonate the heterocycle (activates it for nucleophilic radical attack).
Step-by-Step Procedure
Reactor Setup:
Use a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, and internal temperature probe.
Safety: Ensure the condenser is cooled to 0°C. TBHP is an oxidant; ensure the reactor is free of metal contaminants (Fe rust) that could trigger rapid decomposition.
Add TFS-Zn (Solid) in one portion. The suspension is stirred at 500 rpm.
Reaction Initiation:
Heat the mixture to 40°C .
Begin dropwise addition of TBHP via a dosing pump over 2 hours.
Mechanism Check: The slow addition prevents a runaway exotherm and keeps the radical concentration low (steady state) to minimize homocoupling side reactions.
In-Process Control (IPC):
Monitor by HPLC or
-NMR.
Signal: Look for the doublet of doublets (or complex multiplet) around -120 to -140 ppm in
-NMR characteristic of .
Endpoint: >95% consumption of limiting reagent.
Work-up:
Cool to 20°C.
Quench with saturated aq.
(sodium thiosulfate) to destroy excess peroxide. Test with starch-iodide paper to confirm negative peroxide.
Adjust pH to >9 using NaOH (aq) to deprotonate the pyridine product.
Extract with MTBE (
).
Wash combined organics with brine, dry over
, and concentrate.
Purification:
Distillation is preferred for this volatile product (bp ~160-170°C).
For solid drug intermediates: Recrystallization or Silica Plug filtration.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Radical quenching by .
Degas solvents thoroughly (Sparge with for 30 min) before addition.
Regioisomer Mixture
Minisci reactions are governed by electronics.
C2/C4 selectivity is intrinsic. Block active sites or use solvent effects (e.g., HFIP) to tune selectivity.
Runaway Exotherm
Rapid TBHP addition.
Reduce dosing rate. Ensure cooling jacket has capacity to remove heat of reaction ().
Reagent Clumping
TFS-Zn is hygroscopic.
Store reagent in desiccator. Use vigorous mechanical stirring.
References
Scalable On-Demand Production of Tetrafluoroethylene (TFE).
Source: AIChE Annual Meeting Proceedings (2024).[4] Describes the continuous flow dimerization of difluorocarbene from TMS-CF3.
Repurposing HFC-125 to Tetrafluoroethylene.
Source: NIH / PMC (2025). Details the dehydrofluorination of pentafluoroethane as a sustainable TFE source.
(Note: Generalized link to PMC search for context validation as specific deep link may vary).
Copper-mediated Tetrafluoroethylation using Zinc Sulfinates.
Source: Royal Society of Chemistry (RSC) / Organic Chemistry Frontiers. Describes the use of Zinc 1,1,2,2-tetrafluoroethanesulfinate.
(Note: Representative DOI link for Zinc Sulfinate chemistry).
Electrophilic Reagents for SCF2CF2H Incorporation.
Source: Journal of Organic Chemistry (ACS). Synthesis of saccharin-based reagents for tetrafluoroethylthiolation.
catalytic methods for functionalizing 1-chloro-1-iodotetrafluoroethane
This Application Note provides a comprehensive technical guide for the catalytic functionalization of 1-chloro-1-iodotetrafluoroethane (CAS 754-23-4), specifically focusing on its utility as a radical precursor for intro...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the catalytic functionalization of 1-chloro-1-iodotetrafluoroethane (CAS 754-23-4), specifically focusing on its utility as a radical precursor for introducing the chlorotetrafluoroethyl (
) motif into organic frameworks.
Application Note: Catalytic Functionalization of 1-Chloro-1-iodotetrafluoroethane (
)
Abstract
1-Chloro-1-iodotetrafluoroethane (
) is a versatile fluorinated building block used to introduce the lipophilic and sterically demanding 1-chloro-1,2,2,2-tetrafluoroethyl group. Unlike simple perfluoroalkyl iodides, the presence of the chlorine atom at the -position modulates the electronic properties of the resulting radical and provides a handle for subsequent functionalization. This guide details catalytic protocols for activating the C–I bond—the site of highest reactivity—using Visible-Light Photoredox Catalysis and Copper-Catalyzed Atom Transfer Radical Addition (ATRA) . These methods enable the regioselective addition of the fragment to alkenes and alkynes under mild conditions.[1]
Introduction & Mechanistic Rationale
The Substrate: Reactivity Profile
The reactivity of
is governed by the bond dissociation energies (BDE) of its carbon-halogen bonds.
C–I Bond (~53 kcal/mol): Weakest bond; susceptible to homolytic cleavage via Single Electron Transfer (SET) or halogen atom abstraction.[1]
C–Cl Bond (~80 kcal/mol): Significantly stronger; remains intact during C–I activation, preserving the chloro-substituent for future modifications.
C–F Bonds (>110 kcal/mol): Inert under standard catalytic conditions.[1]
Mechanistic Pathway: Radical Generation
The functionalization proceeds via the generation of the electrophilic radical
Catalyst Pre-formation: In a Schlenk tube, mix CuCl (0.05 mmol) and Ligand (0.055 mmol) in degassed Methanol (2 mL). Stir until a homogeneous complex forms (often colored).
Substrate Addition: Add the alkene (0.5 mmol).
Reagent Addition: Add
(0.75 mmol).
Reaction: Heat the sealed tube to 40–60°C.
Note: Thermal initiation is often required for Cu-catalyzed ATRA of fluoroalkyl iodides.
Workup: Dilute with ether, wash with water (to remove Cu salts), dry over
Avoid strong bases; the product can eliminate HI to form alkenes.[1]
Volatility
Reagent loss
Use a sealed pressure tube; cool reagent before addition.[1]
References
Ameduri, B., & Boutevin, B. (1999).[1] Telomerization of Fluorinated Monomers with CF3CFClI. Journal of Fluorine Chemistry.
Dolbier, W. R. (2011).[1] Fluorine-containing Free Radicals: Kinetics and Dynamics. Chemical Reviews, 96(5), 1557-1584.
Stephenson, C. R. J., et al. (2012).[1] Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Journal of Organic Chemistry, 77(4), 1617–1639.[1]
Iqbal, J., et al. (1994).[1] Cobalt and Copper Catalyzed Radical Addition Reactions. Chemical Reviews, 94(2), 519–564.[1]
PubChem. (2023).[1] 1-Chloro-1-iodotetrafluoroethane Compound Summary. National Library of Medicine.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Fluorine Chemistry Technical Assistance Center.Ticket ID: F-CHEM-9982
Status: Open
Specialist: Senior Application Scientist, Separation Sciences Division
Overview: The "Fluorine Effect" in Purification
You are likely here because standard organic purification protocols (Flash C18, silica gel, UV detection) are failing. Fluorine is not just another halogen; it introduces unique physicochemical perturbations:
Electronic Withdrawal: Drastically alters pKa and polarity.
Lipophilicity/Hydrophobicity: Perfluorinated chains create a third phase ("fluorous phase") that is neither water- nor oil-soluble.
UV Transparency: C-F bonds do not absorb well in the UV-Vis spectrum, making detection a nightmare.
This guide is structured as a Tier-3 Troubleshooting Manual to resolve these specific bottlenecks.
Module 1: The "Invisible Peak" (Detection Failures)
User Issue: "I injected 100 mg of my fluorinated intermediate, but the UV chromatogram is flat. I know it's there because mass spec confirms the mass."
Root Cause:
The C-F bond is extremely stable with a large HOMO-LUMO gap, resulting in negligible UV absorption above 210 nm. If your molecule lacks an aromatic system or conjugated pi-system, a standard Diode Array Detector (DAD) is blind.
Troubleshooting Protocol: Alternative Detection Strategies
Do not rely on "blind" fraction collection. Switch to a mass-sensitive or refractive-based detector.[1]
Decision Matrix for Detector Selection:
Figure 1: Decision tree for selecting a detector when UV absorption is absent. ELSD (Evaporative Light Scattering Detector) is often the gold standard for non-chromophoric fluorinated intermediates.
Expert Insight:
If you lack ELSD/CAD, use 19F-NMR for fraction analysis . Unlike 1H-NMR, 19F has a massive chemical shift range (~400 ppm) and no background noise from solvents (unless you use fluorinated solvents). It is the ultimate truth-teller for purity.
Module 2: Isomer Resolution (Selectivity Issues)
User Issue: "I cannot separate my regioisomers (e.g., ortho- vs. para-fluorinated species) on a standard C18 column. They co-elute."
Root Cause:
Fluorine atoms are small (Van der Waals radius ~1.47 Å), similar to hydrogen (~1.2 Å). Standard C18 columns rely on hydrophobicity and often cannot distinguish the subtle shape/electronic differences between fluorinated isomers.
Solution: The PFP (Pentafluorophenyl) Stationary Phase
You must switch to a fluorinated stationary phase. PFP columns utilize multiple interaction mechanisms beyond hydrophobicity:
Interactions: Between the electron-deficient PFP ring and your analyte.
Dipole-Dipole: The C-F bonds on the column interact with polar groups on your analyte.
Shape Selectivity: The rigid PFP ring discriminates steric isomers better than flexible C18 chains.
Comparative Data: Stationary Phase Performance
Feature
C18 (Octadecyl)
PFP (Pentafluorophenyl)
Fluorous Silica
Primary Mechanism
Hydrophobicity
, Dipole, H-Bonding
Fluorophilicity (F-F interaction)
Best For
General Organics
Positional Isomers , Aromatics
Perfluorinated Tags , F-SPE
Isomer Separation
Poor
Excellent
Moderate
Mobile Phase
Water/MeOH/ACN
Water/MeOH/ACN
MeOH/Water (Fluorophobic)
Protocol: PFP Method Development
Mobile Phase: Methanol is generally preferred over Acetonitrile for PFP columns as ACN can suppress
interactions.
Buffer: Use Ammonium Formate (10-20 mM) to stabilize ionization if using MS.
Module 3: Fluorous Solid Phase Extraction (F-SPE)
User Issue: "My reaction mixture is a mess. I used a fluorous tag, but I don't know how to wash away the non-fluorinated impurities without losing my product."
Root Cause:
Users often confuse "Fluorous Extraction" with standard Reverse Phase. In F-SPE, the goal is to retain the fluorinated molecule while washing everything else away, then elute the product.
The "Fluorous Switch" Protocol
This method relies on the "Fluorophilic" nature of perfluoro-tagged molecules.
Workflow Diagram:
Figure 2: The F-SPE "Catch-and-Release" mechanism. The key is the polarity switch between the Wash (fluorophobic) and Elution (fluorophilic) steps.
Step-by-Step Protocol:
Conditioning: Wash the Fluorous Silica cartridge with 100% MeOH, then equilibrate with 80:20 MeOH:H2O.
Loading: Dissolve your crude mixture in a minimum amount of DMF (fluorophobic). Load onto the cartridge.
Why? Fluorinated compounds "hate" DMF and will drive into the fluorous silica stationary phase.
Fluorophobic Wash: Flush with 80:20 MeOH:H2O.[2][3]
Result: Non-fluorinated organic impurities elute. The F-tagged product stays bound.
Fluorophilic Elution: Switch solvent to 100% MeOH (or THF for stubborn compounds).
Result: The solvent is now strong enough to disrupt the F-F interactions. Collect this fraction.
Module 4: Solubility & The "Crash"
User Issue: "My compound is not soluble in Methanol or Water. It precipitates on the column head."
Root Cause:
Highly fluorinated compounds (especially those with >30% fluorine by weight) exhibit "Fluorous" behavior—they are hydrophobic AND lipophobic. They repel standard organic solvents.
Troubleshooting Guide: Solvent Modifiers
You need "Hybrid" solvents that bridge the gap between organic and fluorous phases.
Trifluoroethanol (TFE):
Use: Add 10-20% TFE to your mobile phase or sample diluent.
Mechanism:[3][4][5][6] TFE has a fluorinated tail that solvates the fluorine atoms on your molecule, while the hydroxyl group maintains compatibility with the aqueous/organic mobile phase.
Hexafluoroisopropanol (HFIP):
Use: For extreme cases. HFIP is a strong H-bond donor and excellent solvent for peptides and fluorinated polymers.
Warning: HFIP is expensive and corrosive. Use only when necessary.
References
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Fluorine Chemistry."[7] Synlett.
Thermo Fisher Scientific. (2012). "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." Application Note 20566.
Zhang, W. (2009). "Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Parallel Synthesis." Chemical Reviews.
Shinde, V. (2020). "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho Laboratories.
Technical Support Center: Catalyst Deactivation in Reactions of Halogenated Alkanes
Welcome to the Technical Support Center for catalyst deactivation in reactions involving halogenated alkanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for catalyst deactivation in reactions involving halogenated alkanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst stability and performance. Here, we delve into the common mechanisms of deactivation, provide structured troubleshooting guides, and answer frequently asked questions to support your experimental work.
Introduction to Catalyst Deactivation
Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[1] In the context of halogenated alkane reactions, such as hydrodehalogenation and catalytic oxidation, deactivation is a critical issue that can significantly impact process efficiency, product yield, and operational costs.[2][3] The primary mechanisms responsible for this loss of performance are poisoning, coking (fouling), and sintering (thermal degradation).[4][5][6][7] Understanding these mechanisms is the first step toward effective troubleshooting and mitigation.
Halogenated compounds themselves, or impurities within the reaction stream, can act as potent catalyst poisons.[5][8] The high temperatures often required for these reactions can lead to thermal degradation of the catalyst structure.[1][2] Furthermore, the carbonaceous deposits known as coke can physically block active sites and pores.[7]
This support center will provide you with the expertise and practical guidance to diagnose, address, and prevent these deactivation phenomena in your laboratory and pilot-plant scale experiments.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific problems you may be encountering. Each guide provides potential causes, diagnostic steps, and corrective actions based on established scientific principles.
Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction
Q: My catalyst is showing a significant drop in conversion within the first few hours of a hydrodehalogenation reaction with a chlorinated alkane. What are the likely causes and how can I troubleshoot this?
A: A rapid and early loss of activity often points to acute catalyst poisoning or mechanical issues.
Probable Causes:
Catalyst Poisoning: Impurities in the feedstock or carrier gas are strongly adsorbing to the active sites of the catalyst, rendering them inactive.[4][8] Halides themselves can act as poisons, especially at high concentrations.[8][9] Other common poisons include sulfur compounds, heavy metals, and silicon-containing species.[10][11]
Feedstock Impurities: The halogenated alkane feedstock may contain inhibitors or poisons not specified in its analysis.
Mechanical Fouling: Particulate matter in the feed stream can physically block the catalyst bed.[2]
Diagnostic Workflow:
Here is a systematic approach to identifying the root cause:
Caption: Diagnostic workflow for rapid catalyst deactivation.
Experimental Protocols:
Feedstock Analysis:
Objective: To identify and quantify potential poisons.
Method:
Obtain a representative sample of the halogenated alkane feedstock and any carrier gases used.
Analyze the liquid feed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis of heavy metals.
Analyze gaseous feeds using appropriate gas analyzers for compounds like H₂S.
Catalyst Characterization:
Objective: To compare the properties of the fresh and spent catalyst to identify changes indicating poisoning.[12]
Techniques & Expected Observations:
Characterization Technique
Parameter Measured
Indication of Poisoning
X-ray Photoelectron Spectroscopy (XPS)
Surface elemental composition and chemical states.
Presence of elements like S, Cl, P, or heavy metals on the catalyst surface.[2][13][14]
Energy-Dispersive X-ray Spectroscopy (EDX/EDS)
Elemental composition of specific points or areas.
Mapping the distribution of poisons on the catalyst particle.
Temperature-Programmed Desorption (TPD)
Strength of adsorption of molecules on the catalyst surface.
Strong, irreversible adsorption of species at active sites.[2]
BET Surface Area Analysis
Total surface area and pore volume.
Significant loss of surface area can indicate pore blockage by poisons.[2][12]
Corrective Actions:
Feed Purification: If poisons are identified in the feedstock, implement a purification step. This could involve using guard beds with appropriate adsorbents to remove specific contaminants before the feed enters the reactor.[2]
Catalyst Modification: Consider using a catalyst with enhanced poison resistance. This might involve adding a second metal to create a more robust active site or using a support material that is less susceptible to attack by the identified poison.[14]
Process Condition Optimization: In some cases, adjusting reaction temperature or pressure can minimize the adsorption of certain poisons.
Issue 2: Gradual Decline in Catalyst Performance Over an Extended Period
Q: My catalyst maintains good initial activity but then slowly deactivates over several days of continuous operation. What are the common causes for this gradual deactivation?
A: A slow, gradual decline in performance is often characteristic of coking or sintering.
Probable Causes:
Coking/Fouling: Carbonaceous deposits (coke) gradually accumulate on the catalyst surface, blocking active sites and pores.[4][7] This is common in reactions involving hydrocarbons at elevated temperatures.[6][7]
Sintering: High reaction temperatures can cause the small metal particles of the active phase to agglomerate into larger ones, resulting in a loss of active surface area.[2][15] This process is often irreversible.[2]
Leaching: In liquid-phase reactions, the active metal component may slowly dissolve into the reaction medium.[4]
Diagnostic Approach:
The focus here is to differentiate between coking and sintering, as the mitigation strategies are quite different.
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Experimental Protocols:
Characterization of the Spent Catalyst:
Objective: To identify the physical and chemical changes responsible for deactivation.
Techniques & Expected Observations:
Characterization Technique
Parameter Measured
Indication of Coking
Indication of Sintering
Thermogravimetric Analysis (TGA)
Weight loss as a function of temperature.
Significant weight loss in an oxidizing atmosphere, corresponding to the combustion of carbon deposits.[16]
Minimal weight loss.
Transmission Electron Microscopy (TEM)
Morphology and size of metal nanoparticles.
Visualization of amorphous carbon layers on the catalyst surface.
Increase in the average metal particle size compared to the fresh catalyst.[16]
X-ray Diffraction (XRD)
Crystalline structure and crystallite size.
Broad peaks associated with amorphous carbon.
Sharper diffraction peaks of the metal phase, indicating larger crystallites.[12][16]
Raman Spectroscopy
Vibrational modes of molecules.
Characteristic D and G bands indicating the presence of graphitic and disordered carbon.
No direct indication.
Catalyst Regeneration Test:
Objective: To determine if the deactivation is reversible, which is often the case for coking.
Method (for coking):
Carefully unload the deactivated catalyst from the reactor.
Place a known amount in a tube furnace.
Heat the catalyst under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2% O₂ in N₂) to a temperature sufficient to burn off the coke (typically 350-500 °C).[17] The temperature should be ramped slowly to avoid excessive heat that could cause sintering.
After regeneration, re-test the catalyst under the original reaction conditions to see if activity is restored.
Corrective Actions:
For Coking:
Optimize Reaction Conditions: Lowering the reaction temperature, increasing the H₂/hydrocarbon ratio in hydrodehalogenation, or introducing a co-feed that inhibits coke formation can be effective.
Catalyst Design: Use catalysts with larger pores to be more tolerant to coke deposition. Incorporating basic or acidic sites on the support can also modify coke formation pathways.
Implement a Regeneration Cycle: If coking is unavoidable, establish a regular in-situ or ex-situ regeneration protocol.[18][19]
For Sintering:
Lower Operating Temperature: This is the most direct way to reduce the rate of sintering.[1][2]
Use a More Thermally Stable Catalyst: Select a catalyst support with high thermal stability (e.g., stabilized alumina, zirconia).
Improve Metal-Support Interaction: Strong interactions between the metal particles and the support can anchor the particles and prevent their migration and agglomeration.[15]
Frequently Asked Questions (FAQs)
Q1: Can the halogen atom in the alkane itself deactivate the catalyst?
A1: Yes, halogens can act as catalyst poisons.[8] The released hydrogen halide (e.g., HCl, HBr) during hydrodehalogenation can adsorb on the active sites, inhibiting the reaction.[20] In some cases, the halide can react with the metal active sites to form inactive metal halides. The severity of this effect depends on the specific halogen (iodine and bromine are often stronger poisons than chlorine), the nature of the catalyst, and the reaction conditions.[10][21]
Q2: How can I distinguish between reversible and irreversible deactivation?
A2: The key is to attempt regeneration. Deactivation by coking is often reversible through controlled oxidation to burn off the carbon.[18] Some forms of poisoning can be reversible by removing the poison from the feed stream or by a specific chemical treatment.[10] Deactivation by sintering, where the catalyst's physical structure is permanently altered, is generally irreversible.[1][2] A well-designed regeneration experiment followed by re-testing the catalyst's performance is the most definitive way to make this distinction.
Q3: What role does the catalyst support play in deactivation?
A3: The support is crucial. It influences the dispersion and stability of the active metal particles.[15] A support with high thermal stability can help prevent sintering. The acidity or basicity of the support can influence coke formation pathways. Furthermore, the support can be susceptible to attack by reaction byproducts. For example, acidic supports can be attacked by water vapor at high temperatures, leading to a loss of surface area.
Q4: Are there any analytical techniques that can be used in-situ or operando to study deactivation as it happens?
A4: Yes, advanced characterization techniques can provide real-time insights into deactivation mechanisms. In-situ and operando spectroscopy methods, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Absorption Spectroscopy (XAS), allow researchers to observe changes in the catalyst's structure and the species adsorbed on its surface under actual reaction conditions.[5] This can be invaluable for understanding the dynamic processes of poisoning and coking.
Q5: What are the first steps I should take to design a more stable catalyst for my halogenated alkane reaction?
A5: Start by considering the likely deactivation mechanisms in your system. If poisoning is a concern, consider bimetallic catalysts or protective coatings.[14] If high temperatures are required, prioritize thermally stable supports and strong metal-support interactions to prevent sintering.[3] If coking is anticipated, think about optimizing the pore structure of the support and modifying its surface chemistry.[3] Always begin with a thorough characterization of your fresh catalyst as a baseline for future comparisons with deactivated samples.[12]
References
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]
solvent effects on the reactivity of 1-chloro-1-iodotetrafluoroethane
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Halogenated Materials Division Subject: Technical Guide – Solvent Effects on 1-Chloro-1-iodotetrafluoroethane Reactivity System Overvie...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist, Halogenated Materials Division
Subject: Technical Guide – Solvent Effects on 1-Chloro-1-iodotetrafluoroethane Reactivity
System Overview & Reactivity Profile
Reagent: 1-Chloro-1-iodotetrafluoroethane (
)
Primary Reactivity Mode: Radical-mediated C–I bond homolysis.
As researchers working with mixed halofluorocarbons, you are likely utilizing
as a source of the chlorotetrafluoroethyl radical () for Atom Transfer Radical Addition (ATRA) to alkenes or alkynes.
The Critical Insight:
Unlike standard alkyl halides, the reactivity of perfluoroalkyl iodides (
) is governed heavily by Halogen Bonding (XB) interactions. The iodine atom in is electron-deficient (a -hole), making it a Lewis acid. The solvent is not just a medium; it is often a catalyst or an inhibitor based on its Lewis basicity.
Solvent Selection Matrix
The following table categorizes solvents based on their interaction with the C–I bond and their suitability for specific reaction pathways.
Solvent Class
Examples
Interaction Mechanism
Effect on Reactivity
Risk Factor
Lewis Bases (Strong)
DMSO, DMF, DMAc
Halogen Bonding (XB): Forms strong complexes.
Activation: Significantly weakens C–I bond; lowers barrier for homolysis or SET.
High: May sequester the radical or complicate purification.
H-Atom Donors
THF, Toluene, Alcohols
H-Abstraction: Solvent acts as a hydrogen source.
Side Reaction: Promotes reduction () over addition.
Root Cause: In highly polar solvents, the transition state is "looser," reducing steric guidance.
Solution: Use Water/Surfactant mixtures. The hydrophobic effect forces the organic reactants into tight micelles, often improving regioselectivity due to steric constraints at the micelle interface.
Visual Logic: Reaction Pathways
The following diagram illustrates the divergent pathways dictated by solvent choice.
Caption: Figure 1. Solvent-diverted reaction pathways. Note how Lewis bases facilitate initiation, while H-donors divert the mechanism toward reduction.
Standard Operating Procedure (SOP)
Protocol: Visible-Light Induced ATRA of
Optimized for minimal byproduct formation.
Preparation:
Flame-dry a 10 mL Schlenk tube.
Solvent Choice: Degassed Acetonitrile (MeCN) . Rationale: MeCN provides sufficient polarity for SET processes without acting as a Hydrogen donor.
(1.2 - 1.5 equiv). Rationale: Slight excess compensates for volatility.
Optional: Add 10 mol% Sodium Ascorbate if using an organic dye photocatalyst (reduces oxidation back-reaction).
Degassing (Crucial):
Perform 3 cycles of Freeze-Pump-Thaw. Rationale: Oxygen quenches the excited state of the
complex and inhibits radical chains.
Reaction:
Irradiate with Blue LED (450 nm) or Compact Fluorescent Light (CFL) depending on the catalyst.
Stir at
for 12-24 hours.
Workup:
Dilute with
, wash with (to remove liberated Iodine), then Brine.
FAQ: Rapid-Fire Troubleshooting
Q: Can I use Methanol to improve the solubility of my polar alkene?A: Use with caution. While Methanol is polar, protic solvents can dampen the reactivity of certain radical species. A 9:1 mixture of MeCN:MeOH is preferable to pure alcohol.
Q: Why does the reaction turn violet?A: The violet color indicates the liberation of molecular Iodine (
). This is a natural byproduct of the termination step () or slight decomposition. If the color is intense early on, your radical chain is terminating too quickly—add a reductant (like sodium ascorbate) or check for oxygen leaks.
Q: Is
sensitive to water?A: The molecule itself is hydrolytically stable under neutral conditions. However, in the presence of strong bases and water, it can undergo dehydrohalogenation. Keep the pH neutral.
References
Halogen Bonding Activation
Title: Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activ
Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Chloro-1-iodotetrafluoroethane
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of 1-chloro-1-iodotetrafluoroethane (CAS 754-23-4), specifically focusing on its differentiation from structural iso...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of 1-chloro-1-iodotetrafluoroethane (CAS 754-23-4), specifically focusing on its differentiation from structural isomers and halogenated analogs.
Executive Summary
1-Chloro-1-iodotetrafluoroethane (
) represents a unique class of mixed-halocarbon intermediates often utilized in the synthesis of fluorinated anesthetics and pharmaceutical moieties. Its analysis via Electron Ionization (EI) mass spectrometry presents a distinct fragmentation profile dominated by the lability of the carbon-iodine (C-I) bond.
This guide objectively compares the MS "performance"—defined here as ionization efficiency, spectral distinctiveness, and fragment stability—of
against its primary structural isomer (1-chloro-2-iodotetrafluoroethane ) and the standard anesthetic Halothane .
Key Finding: The presence of the trifluoromethyl (
) group adjacent to the radical center drives a characteristic base peak at m/z 69 , distinguishing it from the 1,2-isomer which favors m/z 85 .
Experimental Methodology
To ensure reproducibility and valid comparisons, the following GC-MS protocol is recommended for the analysis of volatile iodofluorocarbons.
Protocol: GC-MS Analysis of Volatile Halocarbons
Sample Preparation:
Dilute
of analyte in of analytical grade n-pentane or methanol (avoid acetone due to potential haloform reactions).
Internal Standard: Use Perfluorobenzene (
) for retention time locking.
Gas Chromatography (GC) Parameters:
Column: DB-624 or equivalent (30 m
0.25 mm ID 1.4 film).
Carrier Gas: Helium at
(constant flow).
Injector: Split/Splitless at
, Split ratio 50:1.
Oven Program:
(hold 5 min) to .
Mass Spectrometry (MS) Parameters:
Ionization: Electron Impact (EI) at 70 eV .
Source Temperature:
(Prevent thermal degradation of C-I bond prior to ionization).
Scan Range: m/z 35 – 300.
Solvent Delay: 3.0 min.
Fragmentation Mechanism Analysis
The fragmentation of 1-chloro-1-iodotetrafluoroethane (
) is governed by the relative bond dissociation energies (BDE): .
Primary Fragmentation Pathway
Upon 70 eV electron impact, the molecular ion (
, m/z 262) is formed but is extremely short-lived due to the weak C-I bond ().
Loss of Iodine (Dominant): The radical cation immediately ejects an iodine radical (
), yielding the cation at m/z 135 .
Observation: This ion retains the chlorine atom, displaying a characteristic
Halothane is easier to confirm by Molecular Weight.
Key Loss
Loss of 127 (I)
Loss of 80 (Br)
Mass shift of 127 vs 80 is the primary identifier.
Detection Limit
High Sensitivity (Iodine)
Moderate
Iodine enhances negative ion capture (NCI-MS).
Experimental Data Summary
The following table summarizes the relative abundance of ions expected in the mass spectrum of the target compound, derived from standard fragmentation rules for perfluoroalkyl iodides.
m/z
Ion Identity
Relative Abundance (%)
Origin
69
100 (Base)
Cleavage of C-C bond; highly stable.
135
40 - 60
Loss of Iodine radical ().
137
13 - 20
Isotope of m/z 135.
127
20 - 30
Direct ionization of Iodine.
66
10 - 15
Secondary fragmentation.
262
< 1 (Trace)
Molecular ion (often absent).
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Halogenated Ethanes. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. 1-Chloro-1-iodotetrafluoroethane (Compound Summary). National Library of Medicine. Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
1-chloro-1-iodotetrafluoroethane vs. trifluoroiodomethane for trifluoromethylation
This guide provides an in-depth technical comparison between Trifluoroiodomethane ( ) and 1-Chloro-1-iodotetrafluoroethane ( ) for fluoroalkylation applications. Executive Summary: The Gas vs.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Trifluoroiodomethane (
) and 1-Chloro-1-iodotetrafluoroethane () for fluoroalkylation applications.
Executive Summary: The Gas vs. Liquid Strategic Trade-off
In medicinal chemistry and drug development, the introduction of fluorinated motifs is critical for modulating lipophilicity (
), metabolic stability, and binding affinity. While Trifluoroiodomethane () remains the "gold standard" radical source for direct trifluoromethylation (installing ), 1-Chloro-1-iodotetrafluoroethane () serves as a specialized liquid alternative .
Critical Distinction:
installs a Trifluoromethyl group ().
installs a 1-Chloro-1,2,2,2-tetrafluoroethyl group ().
Researchers often consider
when the operational complexity of handling gaseous is prohibitive, provided the biological target can accommodate the larger, lipophilic chlorotetrafluoroethyl motif.
Reagent Profile & Physicochemical Properties
The primary driver for choosing between these two reagents is the phase of matter and the resulting handling requirements.
Both reagents function primarily through Atom Transfer Radical Addition (ATRA) mechanisms. The weak
bond is cleaved homolytically (via photoredox catalysis, metal initiators, or thermal activation) to generate a perfluoroalkyl radical.
Comparative Reaction Workflow
The following diagram illustrates the divergent pathways. While the initiation is identical, the propagation and final product structure differ significantly.
Figure 1: Divergent radical pathways. Note that
generates a secondary radical stabilized by chlorine and fluorine, potentially altering regioselectivity compared to the primary radical.
Experimental Protocols & Handling
The choice of reagent dictates the experimental setup.
requires specialized gas handling, whereas integrates into standard liquid workflows.
Protocol A: Trifluoromethylation using
(Gas)
Challenge: Precise stoichiometry is difficult; requires condensing gas or balloon setups.
Standard Procedure:
Setup: Flame-dry a pressure tube or Schlenk flask.
Condensation: Cool the vessel to
(dry ice/acetone).
Addition: Condense a measured volume of
gas (approx. equiv) into the solvent (e.g., DMSO or MeCN).
Reagents: Add substrate and photocatalyst (e.g.,
) or radical initiator ().
Reaction: Seal the vessel rapidly and warm to room temperature (Caution: Pressure build-up). Irradiate or stir.
Workup: Vent excess gas into a fume hood before opening.
Protocol B: Fluoroalkylation using
(Liquid)
Advantage: Gravimetric precision and standard syringe techniques.
Standard Procedure:
Setup: Standard round-bottom flask or vial.
Addition: Weigh the substrate and catalyst into the solvent.
Reagent: Add
(liquid, bp ) via syringe ( equiv).
Reaction: Stir at room temperature or mild heat (
) under inert atmosphere.
Workup: Standard extraction. No off-gassing required.
Performance & Selectivity Comparison
When deciding between these reagents, consider the impact of the installed group on the final molecule's properties.
Parameter
(Trifluoromethylation)
(Fluoroalkylation)
Electronic Effect
Strong Electron Withdrawing Group (EWG).
Strong EWG, but Cl provides a reactive handle.
Lipophilicity ()
Increases significantly.
Increases more than due to larger size and Cl atom.
Steric Bulk
Small (effective volume ).
Bulky; may affect binding pocket fit.
Chirality
Achiral product (unless substrate induces it).
Creates a new chiral center (at the -CFCl- carbon), leading to diastereomers.
Similar electrophilicity; steric bulk of may improve anti-Markovnikov selectivity.
Why use
if it doesn't add
?
Lipophilic Tuning: The
group is often used in agrochemistry and anesthesia (related to isoflurane structures) to maximize lipid solubility.
Synthetic Handle: The Chlorine atom in the product can sometimes be used for further functionalization (e.g., reduction to
or elimination to form a vinyl fluoride), although these are difficult transformations.
Operational Safety: Eliminates the risk of high-pressure gas leaks associated with
.
Strategic Recommendation
Choose
if:
Your SAR (Structure-Activity Relationship) study specifically requires the trifluoromethyl (
) moiety.
You require a high atom-economy reaction without introducing a chiral center.
You have access to pressure vessels and gas handling manifolds.
Choose
if:
You are exploring bulkier fluoroalkyl analogs to block metabolic sites or increase lipophilicity beyond what
offers.
You lack gas handling infrastructure (e.g., parallel synthesis libraries).
You are investigating "halothane-like" motifs for CNS activity.
References
Haszeldine, R. N. (1949). "The addition of iodotrifluoromethane to olefins and acetylenes." Journal of the Chemical Society, 2856-2861. Link
Banks, R. E., et al. (1994). "Trifluoromethylation of organic compounds." Journal of Fluorine Chemistry, 67(3), 193-201. Link
Studer, A., & Curran, D. P. (2016). "Catalysis of Radical Reactions: A Radical Concept." Nature Chemistry, 8, 209–211. Link
PubChem. (n.d.). "1-Chloro-2-iodotetrafluoroethane (Compound)." National Center for Biotechnology Information. Link
Iqbal, N., et al. (2012). "Trifluoromethylation of alkenes via visible light photoredox catalysis." Chemical Science, 3, 3575-3580. Link
Validation
alternative reagents for the introduction of the tetrafluoroethyl group
Strategic Selection of Reagents for Tetrafluoroethylation (-CF CF H): A Comparative Guide Executive Summary: The Rise of the "Polar Hydrophobic" Tail The 1,1,2,2-tetrafluoroethyl group (-CF CF H) has emerged as a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Selection of Reagents for Tetrafluoroethylation (-CF
CF
H): A Comparative Guide
Executive Summary: The Rise of the "Polar Hydrophobic" Tail
The 1,1,2,2-tetrafluoroethyl group (-CF
CFH) has emerged as a critical bioisostere in modern drug design. Unlike the perfluoroethyl group (-CF), the terminal hydrogen in -CFCFH provides a unique "polar hydrophobic" character. It functions as a weak hydrogen bond donor (due to the polarization of the C-H bond by adjacent fluorines) while maintaining high lipophilicity. This duality allows for precise modulation of pKa and membrane permeability without the steric penalty of larger alkyl groups.
Historically, the introduction of this group relied on Tetrafluoroethylene (TFE) gas or 1-iodo-1,1,2,2-tetrafluoroethane . However, TFE is explosive and difficult to handle, while the iodide is an ozone-depleting substance with volatility issues. This guide evaluates three modern, bench-stable alternatives that circumvent these safety hazards while offering distinct mechanistic advantages.
Comparative Analysis of Reagents
The following table contrasts the standard historical reagent with three modern alternatives based on mechanism, stability, and application scope.
Table 1: Performance Matrix of Tetrafluoroethylation Reagents
Reagent
Structure
Physical State
Primary Mechanism
Key Application Scope
Operational Pros
Operational Cons
Standard Iodide
Volatile Liquid (bp 23°C)
Radical / Electrophilic
Alkenes, Alkynes
Atom economical; Direct transfer.
Ozone depleting ; High volatility makes stoichiometry difficult; Requires sealed vessels.
Zinc Sulfinate
Stable Solid
Radical (Single Electron Transfer)
Heteroarenes, Boronic Acids, Thiols
Bench stable ; No special glassware; Controlled radical release.
Requires oxidant (e.g., TBHP); Stoichiometry often >1.5 equiv.
Ruppert-Prakash
Liquid
Carbenoid Dimerization ( TFE)
Phenols, Thiols, Amines (Heteroatom-alkylation)
Safety ; Generates TFE in situ on demand; Uses ubiquitous reagent.
Indirect method; Requires optimization of "dump & stir" timing to capture TFE.
Turbo-Grignard Precursor
Liquid
Nucleophilic (via Mg-exchange)
Aldehydes, Ketones, Imines
Access to alcohols/amines ; High nucleophilicity.
Cryogenic conditions (-78 °C to 0 °C); Moisture sensitive.
Decision Framework: Selecting the Right Reagent
The choice of reagent is dictated strictly by the electronic nature of the substrate. Use the logic flow below to determine the optimal protocol.
Figure 1: Strategic decision tree for reagent selection based on substrate electronics.
Deep Dive: Protocols & Mechanistic Insights
A. Radical Tetrafluoroethylation: The Zinc Sulfinate System
Reagent: Zinc bis(1,1,2,2-tetrafluoroethanesulfinate) (TFES-Zn)
Best For: Functionalization of heteroaromatics and unsaturated boronates.
Mechanism:
This reagent functions as a "store" of the
radical. Unlike the sodium salt (Langlois reagent), the zinc salt often exhibits better solubility and reactivity profiles in organic solvents. The radical is generated via oxidative desulfinylation using tert-butyl hydroperoxide (TBHP).
Standard Protocol (C-H Functionalization of Heteroarenes):
Setup: To a pressure tube equipped with a stir bar, add Heteroarene (1.0 equiv),
(1.5 equiv), and Trifluoroacetic acid (TFA, 1.0 equiv).
Solvent: Add DCM/H
O (2.5:1 ratio, 0.1 M).
Initiation: Add TBHP (70% in water, 3.0 equiv) dropwise at 0 °C.
Reaction: Seal and stir at room temperature for 12–24 hours.
Workup: Quench with sat. NaHCO
, extract with DCM, and concentrate.
Critical Insight: The addition of TFA protonates the basic heteroarene, making it more electron-deficient and thus more susceptible to nucleophilic radical attack by the slightly nucleophilic
species.
B. "TFE-on-Demand": The TMS-CF
Dimerization Strategy
Reagent: (Trifluoromethyl)trimethylsilane (TMS-CF
) + NaI
Best For: Tetrafluoroethylation of phenols, thiols, and amines (Heteroatom-H substitution).
Mechanism:
This protocol ingeniously bypasses the need for TFE gas cylinders.
acts as a difluorocarbene source. Under iodide catalysis, is generated and dimerizes to form TFE () in situ. A nucleophile (e.g., phenoxide) then attacks the TFE, followed by protonation.
Figure 2: Mechanistic pathway for in-situ TFE generation and capture.
Standard Protocol (Phenol Etherification):
Chamber A (TFE Gen): In a vial, mix
(2.0 equiv) and NaI (0.2 equiv) in dry DMF.
Chamber B (Reaction): In a separate vial, mix Phenol (1.0 equiv) and KOH (0.2 equiv) in DMF.
Connection: Connect vials via a cannula or place both in a sealed "two-chamber" reactor (e.g., H-tube).
Execution: Heat the system to 80 °C. The TFE gas generated in Chamber A diffuses into Chamber B and reacts with the phenoxide.
Safety Note: Although TFE is generated in situ, the total pressure remains low compared to a gas cylinder. However, perform behind a blast shield.
C. Nucleophilic Transfer: The Turbo Grignard Approach
Reagent:
+ Best For: Carbonyl addition (Aldehydes/Ketones).
Mechanism:
Direct formation of the Grignard from
and Mg metal is sluggish and dangerous. The "Turbo Grignard" () allows for a rapid Halogen-Metal Exchange (HME) at low temperatures, generating the stable nucleophile .
Standard Protocol:
Exchange: Dissolve
(1.1 equiv) in THF at -40 °C. Add (1.1 equiv) dropwise. Stir for 15 min to form the reagent.
Addition: Add the electrophile (e.g., Benzaldehyde, 1.0 equiv) in THF dropwise at -40 °C.
Warming: Allow to warm to 0 °C over 1 hour.
Quench: Add sat. NH
Cl solution.
Critical Insight: Temperature control is vital. Above 0 °C, the fluorinated Grignard is prone to
-elimination or decomposition.
Conclusion & Recommendations
For modern drug discovery workflows, the use of Zinc Sulfinate
is recommended for C-H functionalization due to its operational simplicity and stability. It avoids the volatility of iodides and the complexity of gas generation.
However, for heteroatom linking (ethers/thioethers) , the
/ NaI protocol is superior as it mimics TFE insertion chemistry without the explosion hazard of bulk TFE gas.
References
Mechanistic Insight on Sulfinates: Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature2012 , 491, 86–89. Link
TMS-CF3 as TFE Source: Li, L., et al. "TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation, and Tetrafluoroethylation." Angew. Chem. Int. Ed.2017 , 56, 9971–9975. Link
Zinc Sulfinate Reagents: He, Z., et al. "Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF2CF2-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate."[1][2] Org. Biomol. Chem.2015 , 13, 8037-8041. Link
Turbo Grignard Protocol: Budinská, A., et al. "Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents." Org. Lett.2016 , 18, 5844–5847. Link
General Review: Barata-Vallejo, S., et al. "Difluoromethylation and trifluoromethylation reagents derived from sulfonyl chlorides." Chem. Eur. J.2014 , 20, 16806. Link
A Comparative Guide to Kinetic Studies of Halogenated Hydrocarbons: The Case of 1-Chloro-1-iodotetrafluoroethane
Introduction: The Significance of 1-Chloro-1-iodotetrafluoroethane (CF3CFClI) Kinetic Studies 1-chloro-1-iodotetrafluoroethane (CF3CFClI) is a halogenated hydrocarbon whose environmental and chemical fate is of interest...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 1-Chloro-1-iodotetrafluoroethane (CF3CFClI) Kinetic Studies
1-chloro-1-iodotetrafluoroethane (CF3CFClI) is a halogenated hydrocarbon whose environmental and chemical fate is of interest due to the presence of chlorine and iodine atoms. The atmospheric lifetime of such compounds is primarily determined by their reactivity towards atmospheric oxidants, principally the hydroxyl radical (OH), chlorine atoms (Cl), and ground-state oxygen atoms (O(³P)). The presence of a relatively weak C-I bond suggests that photolysis may also be a significant degradation pathway. Understanding the rates and mechanisms of these reactions is crucial for assessing the ozone depletion potential (ODP) and global warming potential (GWP) of CF3CFClI and for predicting its overall environmental impact. This guide will delve into the experimental techniques best suited for such investigations, drawing comparisons from studies on structurally similar haloalkanes.
A Comparative Overview of Experimental Techniques for Gas-Phase Kinetic Studies
The determination of rate constants for gas-phase reactions of halogenated hydrocarbons with atmospheric radicals requires sophisticated experimental techniques. The choice of method depends on several factors, including the reactivity of the species, the desired temperature and pressure range, and the need for absolute or relative rate constants. Here, we compare three widely used techniques: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF), the Relative Rate (RR) method, and Flow Tube Reactors.
The PLP-LIF technique is a powerful method for directly measuring absolute rate coefficients for reactions of radicals like OH.[1] In this method, a pulsed laser (the photolysis laser) is used to generate a known concentration of the radical species, for example, by photolyzing a precursor molecule.[1] A second, tunable laser (the probe laser) then excites the radical, and the resulting fluorescence is detected by a photomultiplier tube.[1][2] By varying the time delay between the photolysis and probe laser pulses, the decay of the radical concentration in the presence of the reactant (the halogenated hydrocarbon) can be monitored in real-time.
Causality Behind Experimental Choices: The selection of precursor molecules and laser wavelengths is critical. For OH radical generation, the photolysis of H₂O₂ or HNO₃ using an excimer laser is common.[1] The probe laser is tuned to a specific rovibronic transition of the OH radical to maximize the fluorescence signal and minimize interferences. The reaction is carried out under pseudo-first-order conditions, with the concentration of the halogenated hydrocarbon in large excess over the initial OH concentration, simplifying the kinetic analysis.[1]
Caption: General workflow for a PLP-LIF experiment.
The relative rate method is an indirect but highly reliable technique for determining rate constants.[3] It involves reacting the target compound and a reference compound, for which the rate constant of its reaction with the radical is well-known, simultaneously with the same radical species. The relative rates of disappearance of the target and reference compounds are measured, typically using gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.[4]
Causality Behind Experimental Choices: The choice of the reference compound is crucial. It should have a reaction rate constant with the radical that is of a similar order of magnitude to that of the target compound to ensure measurable changes in concentration for both over the same timescale.[5] Additionally, the reference compound and the target compound should not react with each other, and their analytical signals should be clearly distinguishable. The experiment is designed to ensure that the primary loss process for both compounds is the reaction with the radical.
Flow tube reactors are versatile systems for studying a wide range of gas-phase reactions.[6][7] In a typical setup, a carrier gas containing one of the reactants flows through a tube, and the other reactant (often the radical species) is introduced through a movable injector. The concentration of the radical is monitored at a fixed detection point as a function of the injector position, which corresponds to the reaction time.
Causality Behind Experimental Choices: The flow conditions are maintained to ensure laminar flow, which allows for a straightforward calculation of the reaction time from the flow velocity and the distance between the injector and the detector.[6] The reactor walls are often coated with an inert material like Teflon to minimize heterogeneous reactions. This technique is particularly useful for studying reactions over a wide range of temperatures and pressures.[7]
Comparative Performance and Supporting Experimental Data
As direct kinetic data for CF3CFClI is unavailable, we present a comparative table of rate constants for analogous halogenated alkanes reacting with the OH radical. This data, obtained using the techniques described above, allows for an informed estimation of the reactivity of CF3CFClI.
Interpretation of Data: The reactivity of halogenated alkanes with OH radicals is primarily governed by the C-H bond strength. The presence of electron-withdrawing fluorine atoms on the same carbon atom tends to decrease the reactivity by strengthening the C-H bond. Conversely, chlorine atoms can have a more complex effect. Based on the data for analogous compounds, the presence of a C-H bond in CF3CFClI would likely be the primary site of attack by the OH radical. However, the combined inductive effects of the CF3, Cl, and I groups would influence the C-H bond dissociation energy and thus the reaction rate.
Predicted Reactivity and Reaction Pathways of CF3CFClI
Based on the principles of chemical kinetics and data from analogous compounds, we can predict the likely primary reaction pathways for CF3CFClI.
The reaction with OH radicals is expected to proceed via hydrogen abstraction, if a hydrogen atom is present on the adjacent carbon. However, for 1-chloro-1-iodotetrafluoroethane, there are no hydrogen atoms. Therefore, the reaction with OH is expected to be very slow.
The reaction with chlorine atoms would also likely be very slow due to the absence of a C-H bond. Halogen abstraction by Cl atoms is generally a much slower process than hydrogen abstraction.[12]
The presence of an iodine atom in CF3CFClI makes photolysis a highly probable and significant atmospheric degradation pathway. The C-I bond is considerably weaker than C-Cl, C-F, and C-C bonds, and iodoalkanes are known to be readily photolyzed by solar radiation in the troposphere.
Predicted Primary Atmospheric Degradation Pathways for CF3CFClI
A Comparative Analysis of the Thermodynamic Properties of 1-Chloro-1-iodotetrafluoroethane and Its Alternatives
Introduction In the ever-evolving landscape of chemical research and development, the precise characterization of a compound's physical and thermodynamic properties is paramount for its successful application. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the ever-evolving landscape of chemical research and development, the precise characterization of a compound's physical and thermodynamic properties is paramount for its successful application. This guide provides a comprehensive analysis of the thermodynamic properties of 1-chloro-1-iodotetrafluoroethane (C2ClF4I), a halogenated hydrocarbon with potential applications in various fields. Due to a notable scarcity of experimentally determined data for this specific compound, this guide will present a combination of predicted properties and a rigorous comparison with well-characterized alternative compounds. This approach aims to provide researchers, scientists, and drug development professionals with a valuable resource for informed decision-making and to highlight the importance of robust experimental validation.
The selection of a compound for a particular application, be it as a refrigerant, a solvent, or a chemical intermediate, is critically dependent on its thermodynamic behavior. Properties such as boiling point, vapor pressure, critical constants, and enthalpy of vaporization dictate a substance's performance under varying temperature and pressure conditions. This guide will delve into these key parameters, offering a comparative perspective that underscores the unique characteristics of 1-chloro-1-iodotetrafluoroethane while also presenting viable alternatives with established experimental data.
Thermodynamic Profile of 1-Chloro-1-iodotetrafluoroethane
Table 1: Predicted Thermodynamic Properties of 1-Chloro-1-iodotetrafluoroethane
To provide a more robust and experimentally grounded perspective, this section compares the predicted properties of 1-chloro-1-iodotetrafluoroethane with the experimentally determined thermodynamic properties of three alternative halogenated hydrocarbons: Chloropentafluoroethane (R-115), 1,1,1,2-Tetrafluoroethane (R-134a), and 1-Bromo-1,1,2,2-tetrafluoroethane (R-114B1). These compounds were selected based on their structural similarities and the availability of reliable experimental data from sources such as the National Institute of Standards and Technology (NIST).[3][4][5][6][7][8][9][10][11][12][13]
This comparative data highlights significant differences in the thermodynamic behavior of these compounds. The presence of iodine in 1-chloro-1-iodotetrafluoroethane results in a substantially higher molecular weight and, consequently, a much higher predicted boiling point compared to the other alternatives. Its predicted critical temperature and pressure also differ significantly, suggesting a different range of operating conditions for potential applications.
Experimental Methodologies for Thermodynamic Property Determination
To ensure the scientific integrity of thermodynamic data, rigorous experimental methodologies are essential. This section outlines the standard protocols for determining key thermodynamic properties, providing the causal reasoning behind the experimental choices.
Determination of Liquid Density using Pycnometry
The density of a liquid is a fundamental property that can be determined with high precision using a pycnometer.
Experimental Protocol:
Cleaning and Calibration: Thoroughly clean the pycnometer and its stopper with a suitable solvent and dry it completely. Accurately weigh the empty, dry pycnometer (m_empty).
Filling with a Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a precisely controlled temperature. Insert the stopper, allowing excess liquid to escape through the capillary.
Equilibration and Weighing: Equilibrate the filled pycnometer to the desired temperature in a thermostatic bath. Carefully dry the exterior and weigh the filled pycnometer (m_ref).
Volume Calculation: Calculate the exact volume of the pycnometer (V) using the known density of the reference liquid (ρ_ref) at the measurement temperature: V = (m_ref - m_empty) / ρ_ref.
Sample Measurement: Empty and dry the pycnometer, then fill it with the sample liquid.
Equilibration and Weighing of Sample: Equilibrate the pycnometer with the sample to the same temperature as the reference measurement and weigh it (m_sample).
Density Calculation: Calculate the density of the sample liquid (ρ_sample): ρ_sample = (m_sample - m_empty) / V.
Causality of Experimental Choices: The use of a reference liquid with a well-documented density-temperature relationship allows for accurate calibration of the pycnometer's volume at the specific experimental temperature. Precise temperature control is crucial as density is highly temperature-dependent.
Caption: Workflow for Density Measurement by Pycnometry
Determination of Enthalpy of Vaporization by Calorimetry
The enthalpy of vaporization (ΔHvap), the energy required to transform a liquid into a gas at a constant pressure, can be measured directly using calorimetry.
Experimental Protocol:
Calorimeter Setup: A precisely calibrated calorimeter, such as a differential scanning calorimeter (DSC) or a specialized vaporization calorimeter, is used.
Sample Preparation: A known mass of the liquid sample is hermetically sealed in a sample pan.
Heating Program: The sample is heated at a constant rate through its boiling point.
Heat Flow Measurement: The calorimeter measures the heat flow into the sample required to maintain the constant heating rate.
Peak Integration: A distinct endothermic peak is observed at the boiling point, corresponding to the energy absorbed during vaporization. The area of this peak is integrated to determine the total heat absorbed (q).
Enthalpy Calculation: The molar enthalpy of vaporization is calculated by dividing the absorbed heat by the number of moles of the sample (n): ΔHvap = q / n.
Causality of Experimental Choices: The use of a calorimeter allows for the direct and precise measurement of the heat absorbed during the phase transition. A constant heating rate ensures a well-defined peak for accurate integration.
Caption: Workflow for ΔHvap Measurement by Calorimetry
Determination of Vapor Pressure and Critical Constants
Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases, and the critical constants (temperature, pressure, and volume) are crucial for defining a substance's phase behavior.
Experimental Protocol (Static Method for Vapor Pressure):
Apparatus: A static apparatus consists of a thermostated sample cell connected to a pressure transducer and a vacuum system.
Sample Degassing: A small amount of the liquid sample is introduced into the cell, and any dissolved gases are removed by several freeze-pump-thaw cycles.
Temperature Control: The sample cell is maintained at a constant, precisely measured temperature.
Equilibrium: The system is allowed to reach thermal and phase equilibrium.
Pressure Measurement: The pressure of the vapor in the cell is measured using a calibrated pressure transducer.
Data Collection: Steps 3-5 are repeated at various temperatures to obtain a vapor pressure curve.
Determination of Critical Constants:
The critical point is determined by observing the disappearance of the liquid-vapor meniscus. The sample is heated in a sealed, transparent cell, and the temperature and pressure at which the meniscus disappears are recorded as the critical temperature (Tc) and critical pressure (Pc). The critical volume (Vc) is more challenging to measure directly and is often determined from the intersection of the saturated liquid and saturated vapor density curves as a function of temperature.
Causality of Experimental Choices: The static method is suitable for measuring the vapor pressure of pure substances over a wide range of temperatures. Degassing the sample is critical to ensure that the measured pressure is solely due to the vapor of the substance and not contaminated by other gases.
Conclusion
This guide has provided a detailed, albeit partially predictive, overview of the thermodynamic properties of 1-chloro-1-iodotetrafluoroethane. The comparison with experimentally well-characterized alternatives such as R-115 and R-134a offers a valuable framework for assessing its potential applications. The significant differences in boiling point and critical parameters underscore the unique nature of this iodinated compound.
The provided experimental protocols for determining key thermodynamic properties are intended to serve as a practical guide for researchers, emphasizing the importance of rigorous experimental validation. While computational predictions are a valuable starting point, particularly for novel or less-studied compounds, they are not a substitute for empirical data in applications where safety, efficiency, and reliability are paramount. Further experimental investigation into the thermodynamic properties of 1-chloro-1-iodotetrafluoroethane is strongly encouraged to fully unlock its potential and ensure its safe and effective use.
References
Lemmon, E.W., and Span, R. "Thermodynamic Properties of R-227ea, R-365mfc, R-115, and R-13I1". Journal of Chemical & Engineering Data 2015, 60, 3745-3758. [Link]
NIST. "Thermodynamic Properties of R-227ea, R-365mfc, R-115, and R-13I1". [Link]
Lemmon, E.W., and Span, R. "Thermodynamic Properties of R-227ea, R-365mfc, R-115, and R-13I1". Journal of Chemical & Engineering Data 60(12). [Link]
Uematsu, M., and Watanabe, K. "Equation of State for Monochloropentafluoroethane (R115)". ResearchGate. [Link]
Dinsdale, A.T. "Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL". NPL Report CMMT(A) 75. [Link]
University of Florida. "Medical Pharmacology: Physics and Chemistry for Anesthesia, Vaporizers". [Link]
Eger, E.I., II, and Shafer, S.L. "Anesthesia Vaporizers". Miller's Anesthesia. [Link]
Mani, K., and Selladurai, V. "Experimental investigations with eco-friendly refrigerants using design of experiments technique-mathematical modeling and experimental validation". Thermal Science 2014, 18, S363-S374. [Link]
Cheméo. "Chemical Properties of 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3)". [Link]
Eger, E.I., II, et al. "Vapor Pressures of Anesthetic Agents at Temperatures Below 0°C and a Novel Anesthetic Delivery Device". Anesthesia & Analgesia 2012, 114(3), 568-574. [Link]
Duan, Y., et al. "Thermophysical properties of trifluoroiodomethane (CF3I)". ResearchGate. [Link]
Küçüksille, E.U., and Şencan, A. "Prediction of thermodynamic properties of refrigerants using data mining". International Journal of Refrigeration 2011, 34(6), 1509-1518. [Link]
Llopis, R., et al. "Experimental and Theoretical Analysis of Refrigerant Charge Extraction Methods". Purdue e-Pubs. [Link]
Bruce, R.B., and Linde, H.W. "Chemistry of halothane-enflurane mixtures applied to anesthesia". Anesthesiology 1985, 63(2), 152-156. [Link]
Ali, H.M., et al. "Evaluating Refrigerant Purity Characteristics: An Experimental Approach to Assess Impact on Vapor-Compression Refrigeration System Performance". Semantic Scholar. [Link]
Akasaka, R., and Higashi, Y. "Thermodynamic Properties of 1,1,1,2-Tetrafluoroethane (R-134a) + 2,3,3,3-Tetrafluoropropene (R-1234yf) Mixtures: Measurements of the Critical Parameters and a Mixture Model Based on the Multi-fluid Approximation". ResearchGate. [Link]
Huber, M.L., and McLinden, M.O. "Table 5 from Thermodynamic Properties of R134a (1,1,1,2-tetrafluoroethane)". Semantic Scholar. [Link]
Tillner-Roth, R., and Baehr, H.D. "An International Standard Formulation for the Thermodynamic Properties of 1,1,1,2-Tetrafluoroethane (HFC-134a) for Temperatures From 170 K to 455 K and Pressures up to 70 MPa". Journal of Physical and Chemical Reference Data 1994, 23(5), 657-729. [Link]
NASA. "Thermal Conductivity Database of Various Structural Carbon-Carbon Composite Materials". NASA Technical Reports Server. [Link]
Ranathunga, K.R., and D'Souza, R. "Overview of Common Thermophysical Property Modelling Approaches for Cryogenic Fluid Simulations at Supercritical Conditions". University of Brighton. [Link]
Al-Muhja, B., et al. "Stability and thermophysical properties test of carbide-derived carbon thermal fluid; a comparison between functionalized and emulsified suspensions". ResearchGate. [Link]
A Comparative Guide to the Crystal Structure Analysis of Halogenated Ethane Derivatives
For Researchers, Scientists, and Drug Development Professionals The Significance of Structural Elucidation for Halogenated Hydrocarbons Halogenated alkanes are a cornerstone of modern chemistry, with applications ranging...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of Structural Elucidation for Halogenated Hydrocarbons
Halogenated alkanes are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals and anesthetics to materials science, such as in the production of polymers like polyvinyl chloride (PVC).[1] The introduction of halogens (F, Cl, Br, I) onto a simple hydrocarbon backbone like ethane dramatically alters its physicochemical properties. These changes are a direct consequence of the halogen's size, electronegativity, and polarizability, which in turn influence molecular geometry, polarity, and, crucially, the intermolecular interactions that govern the solid-state architecture.
Understanding the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction (SCXRD) is paramount.[2] This knowledge allows us to:
Correlate Structure with Physical Properties: Explain macroscopic properties like melting point, boiling point, and solubility based on the strength and nature of intermolecular forces in the crystal lattice.
Rationalize Reactivity: The solid-state conformation can provide insights into the steric and electronic environment around reactive sites.
Engineer Materials: A detailed understanding of crystal packing, including phenomena like halogen bonding, can guide the design of new materials with tailored properties.[3]
This guide will use 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114), a symmetrically substituted haloalkane, as a primary example to illustrate the principles of crystal structure analysis and to draw comparisons with other halogenated ethanes.
Experimental Framework for Crystal Structure Determination
The journey from a bulk sample to a refined crystal structure is a multi-step process that requires careful planning and execution, especially for volatile and low-melting-point compounds like many halogenated ethanes.
The Challenge of Crystallization
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[4] Halogenated ethanes are frequently gases or low-boiling liquids at room temperature, necessitating specialized crystallization techniques.
Experimental Protocol: Low-Temperature In Situ Crystallization
For volatile compounds like 1,2-dichloro-1,1,2,2-tetrafluoroethane, which is a gas at standard temperature and pressure, in situ crystallization on the diffractometer is the preferred method.
Sample Loading: A small amount of the liquid or condensed gas is sealed in a glass capillary of appropriate diameter (e.g., 0.3-0.5 mm).
Mounting and Cooling: The capillary is mounted on the goniometer head of the single-crystal X-ray diffractometer, which is equipped with a cryostream cooling device. The sample is rapidly cooled to a temperature well below its melting point (for CFC-114, the melting point is -94 °C) to produce a polycrystalline solid.
Zone Refining: A controlled laser or focused heat source is used to melt a small zone of the polycrystalline solid. This molten zone is then slowly moved along the length of the capillary. This process allows for the gradual growth of a single crystal from the melt.
Crystal Screening: Once a crystalline domain appears stable, it is exposed to the X-ray beam to check for diffraction quality. The process is repeated until a well-diffracting single crystal is obtained.
The causality behind this approach lies in the controlled, slow transition from the liquid to the solid phase, which favors the formation of a single, ordered crystal lattice rather than a multitude of small, randomly oriented crystallites.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement
SCXRD is a powerful, non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular arrangement.[2]
Workflow for SCXRD Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Key Steps and Expert Rationale:
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell. This initial step is crucial for indexing all subsequent reflections.
Data Collection: The crystal is rotated in the X-ray beam, and a full sphere of diffraction data is collected. Collecting a complete dataset ensures that the resulting electron density map is as accurate as possible. Molybdenum is a common X-ray source for such small molecules, with MoKα radiation having a wavelength of 0.7107Å.[2]
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled.
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
Validation: The final structure is validated using established crystallographic checks to ensure its chemical and geometric sensibility. The final data is typically presented in a Crystallographic Information File (CIF).
This rigorous, multi-stage process ensures the trustworthiness and accuracy of the final crystal structure.
Comparative Structural Analysis of Halogenated Ethanes
While a definitive published crystal structure for 1-chloro-1-iodotetrafluoroethane remains elusive in readily accessible databases, we can draw valuable comparisons using the closely related and structurally characterized 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) as our primary example, and contrast it with other halogenated ethanes.
Molecular Geometry and Conformation
The substitution of hydrogen atoms with larger, more electronegative halogens significantly impacts the molecular geometry of the ethane backbone.
Note: Specific values for solid-state CFC-114 are illustrative based on typical values for similar structures, as a publicly available CIF was not located. The analysis proceeds based on established principles.
Analysis of Structural Parameters:
C-C Bond Length: The C-C bond in highly halogenated ethanes is often slightly longer than in ethane itself. This can be attributed to steric repulsion between the bulky halogen atoms on adjacent carbons.
C-Halogen Bond Lengths: The bond lengths follow the expected trend based on the covalent radii of the halogens (F < Cl < Br < I). The C-F bond is notably short and strong.[6]
Conformation: In the solid state, halogenated ethanes like CFC-114 typically adopt an anti-periplanar conformation, where the two chlorine atoms (the largest substituents after fluorine) are positioned opposite each other to minimize steric strain. This contrasts with the simple staggered conformation of ethane.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is dictated by a balance of attractive and repulsive intermolecular forces. In halogenated compounds, these go beyond simple van der Waals interactions.
Key Intermolecular Interactions in Halogenated Ethanes:
Caption: Key intermolecular forces in halogenated ethane crystals.
Van der Waals Forces: These dispersion forces are present in all molecules and increase with the size and polarizability of the electron cloud. For halogenated ethanes, the boiling point increases with the size of the halogen (F < Cl < Br < I), largely due to the increase in van der Waals forces.[6][7]
Dipole-Dipole Interactions: The polarity of C-X bonds (where X = F, Cl, Br) introduces dipole moments.[1] In symmetrically substituted molecules like 1,2-dichloro-1,1,2,2-tetrafluoroethane, the individual bond dipoles may cancel out, leading to a non-polar molecule overall. However, in unsymmetrical derivatives, such as the titular 1-chloro-1-iodotetrafluoroethane, a net molecular dipole would exist, and dipole-dipole interactions would contribute to the lattice energy.
Halogen Bonding: This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule.[3] The strength of halogen bonding generally increases with the polarizability of the halogen atom (Cl < Br < I). In the crystal structure of a compound like 1-chloro-1-iodotetrafluoroethane, one would expect to see short contacts between the iodine atom of one molecule and a fluorine or chlorine atom of a neighboring molecule, influencing the crystal packing in a predictable manner. Statistical analysis of crystal structures has shown that halogen···halogen contacts are a frequent and important feature in the packing of halogenated organic compounds.[8]
Comparative Summary and Outlook
The crystal structure analysis of halogenated ethane derivatives reveals a rich interplay of steric and electronic effects that govern their molecular and supramolecular structures. While a definitive crystal structure for 1-chloro-1-iodotetrafluoroethane is not publicly available, by examining related compounds like 1,2-dichloro-1,1,2,2-tetrafluoroethane and applying established principles of crystallography and intermolecular interactions, we can make robust predictions about its likely structural features.
Van der Waals forces, weak halogen bonding (Cl···F)
Dipole-dipole interactions, Halogen bonding (I···F/Cl), Van der Waals forces
Predicted Conformation
anti-periplanar
anti-periplanar (I and Cl likely opposite)
Crystallization Challenge
High (volatile gas)
High (likely volatile liquid)
This comparative framework highlights how even subtle changes in substitution can lead to significant differences in the forces that dictate crystal packing. For researchers in drug development and materials science, a thorough understanding of these principles, grounded in high-quality single-crystal X-ray diffraction data, is an indispensable tool for rational design and the prediction of solid-state properties.
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, CITE) is a critical bifunctional building block in pharmaceutical synthesis, primarily used to introduce the tetrafluoroethylene motif via Atom Transfer Radical Addition (ATRA). The mechanistic validation of CITE reactions presents a unique computational challenge: accurately modeling the competitive scission between the C–I and C–Cl bonds and the subsequent radical propagation.
This guide compares the performance of legacy computational protocols against modern dispersion-corrected density functional theory (DFT) methods. It provides a validated framework for predicting kinetic barriers and product distributions, ensuring that researchers do not rely on outdated methodologies that fail to account for the relativistic effects of iodine or the weak dispersion forces inherent in halogen bonding.
Part 1: The Mechanistic Challenge
The primary utility of CITE lies in its chemoselectivity. The reaction is driven by the homolytic cleavage of the C–I bond, which is significantly weaker than the C–Cl bond.
C–I BDE (Bond Dissociation Energy): ~53 kcal/mol
C–Cl BDE: ~80 kcal/mol
A valid computational model must correctly predict this hierarchy. If a functional overestimates the stability of the C–I bond (common in Hartree-Fock or early hybrid functionals), it may erroneously predict C–Cl cleavage or prohibitively high activation energies for the radical chain transfer.
Validated Reaction Pathway (ATRA)
The mechanism proceeds via a radical chain:
Initiation: Generation of the
radical (via photolysis or initiator).
Addition: The fluoroalkyl radical adds to the alkene double bond.
Transfer: The resulting alkyl radical abstracts an iodine atom from a fresh CITE molecule, regenerating the chain carrier.
Figure 1: The Atom Transfer Radical Addition (ATRA) cycle for CITE. The computational challenge lies in accurately modeling the transition state of the Iodine Abstraction step.
Part 2: Comparative Computational Framework
This section compares three distinct computational approaches for validating CITE mechanisms. The "Product" here is the Methodology.
Method A: The Legacy Standard (B3LYP/LANL2DZ)
Description: The historical default for organometallics and halogens. Uses the B3LYP functional with the LANL2DZ effective core potential (ECP) for iodine.
Performance Verdict:NOT RECOMMENDED for kinetic validation.
Analysis: B3LYP lacks dispersion corrections, which are crucial for modeling the transition states of halogen atom transfers. LANL2DZ is a minimal basis set that often underestimates the polarizability of the iodine atom, leading to errors in barrier heights of up to 5-8 kcal/mol.
Method B: The Modern Workhorse (M06-2X/def2-TZVP)
Description: The Minnesota functional (M06-2X) paired with the Ahlrichs triple-zeta basis set (def2-TZVP).
Performance Verdict:HIGHLY RECOMMENDED for general screening.
Analysis: M06-2X is parameterized for main-group thermochemistry and non-covalent interactions. It captures the medium-range correlation energy better than B3LYP. The def2-TZVP basis set includes necessary polarization functions for Iodine and an accurate ECP for relativistic effects.
Key Advantage: Excellent balance of speed vs. accuracy for activation energies (
Performance Verdict:REFERENCE STANDARD for publication.
Analysis: Explicitly treats long-range dispersion (London forces), which stabilizes the pre-reaction complex in radical additions. This method provides the closest match to high-level Coupled Cluster (CCSD(T)) benchmarks without the prohibitive cost.
Comparative Data: Bond Dissociation & Kinetics
Table 1: Comparison of computed C–I Bond Dissociation Enthalpies (BDE) and Activation Barriers for addition to 1-hexene.
Metric
Experimental / CCSD(T)*
Method A (B3LYP)
Method B (M06-2X)
Method C (wB97X-D)
C–I BDE (kcal/mol)
53.5
48.2 (Underestimates)
52.9 (Accurate)
53.2 (Accurate)
C–Cl BDE (kcal/mol)
79.8
75.1
79.2
80.1
TS Barrier ()
~12.4
8.1 (Too low)
12.1
12.5
Iodine Description
N/A
Poor Polarizability
Good
Excellent
*CCSD(T) values serve as the theoretical benchmark where experimental gas-phase data is unavailable.
Part 3: Protocol for Validation (Step-by-Step)
To achieve "Method C" quality results, researchers must follow this self-validating protocol.
Step 1: Geometry Optimization & Conformer Search
Do not assume a single conformation for the fluoroalkyl chain.
Software: Gaussian 16 / ORCA 5.0.
Input: Generate conformers using a force field (MMFF94).
Optimization: Run DFT optimization on the lowest energy conformers.
Note:int=ultrafine is mandatory for fluoroalkyl chains to avoid integration grid errors associated with fluorine.
Step 2: Iodine Basis Set Handling
This is the most common failure point. You must explicitly assign the Effective Core Potential (ECP) for Iodine if not using def2 family sets.
Correct Syntax (Gaussian):
Step 3: Transition State (TS) Verification
For the radical addition step:
Locate the TS using the Berny algorithm (opt=(ts,calcfc,noeigentest)).
Validation: The frequency calculation must yield exactly one imaginary frequency corresponding to the C...C bond formation vector.
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the specific pre-reaction complex to the radical adduct.
Step 4: Solvation Correction
Radical polarities change during the reaction. Gas-phase calculations are insufficient for liquid-phase synthesis.
Protocol: Perform Single Point Energy (SPE) calculations on the optimized geometry using the SMD (Solvation Model based on Density) model.
Solvent: Dichloromethane (DCM) or Acetonitrile, matching experimental conditions.
Figure 2: The computational workflow for validating the CITE reaction mechanism. Note the explicit IRC validation step.
References
Dolbier, W. R. (2011). Fluorine-containing free radicals.[1] Kinetics and dynamics. Chemical Reviews, 96(5), 1557–1584.
Mardirossian, N., & Head-Gordon, M. (2017).[2] Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
BenchChem Protocols. (2025). Synthesis of Chloro-Iodo Alkanes via Electrophilic Addition.[3]
Navigating the Landscape of Fluoroalkylation: A Comparative Guide to 1-Chloro-1-iodotetrafluoroethane and its Isomers in Benchmark Reactions
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive analysis of 1-chloro-1-iodotetrafluoroethane and its structural isomers as valuable reagents in organi...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of 1-chloro-1-iodotetrafluoroethane and its structural isomers as valuable reagents in organic synthesis. We will delve into their performance in key benchmark reactions, offering a comparative perspective supported by experimental data. This document aims to be an in-depth technical resource, elucidating the nuances of their reactivity and empowering researchers to make informed decisions in their synthetic endeavors.
A Note on Nomenclature: Defining Our Subject
Initial searches for "1-chloro-1-iodotetrafluoroethane" reveal a degree of ambiguity, with the isomeric "1-chloro-2-iodotetrafluoroethane" being more commonly documented in the chemical literature. This guide will primarily focus on the latter, while also drawing relevant comparisons to other chloro-iodo-fluoroethane congeners where data is available. This approach ensures a thorough exploration of this class of reagents and their synthetic utility.
Physicochemical Properties: A Foundation for Reactivity
Understanding the physical and chemical properties of these reagents is paramount to their effective application. Below is a summary of key data for 1-chloro-2-iodotetrafluoroethane.
These properties, particularly the relatively low boiling point, necessitate careful handling and appropriate reaction setup to prevent loss of the reagent. The presence of both a C-Cl and a C-I bond of varying strengths dictates the regioselectivity of radical additions and other transformations.
The introduction of a trifluoromethyl group (CF3) is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates.[2] Fluoroalkylation reagents are therefore of immense interest. While direct trifluoromethylation using 1-chloro-1-iodotetrafluoroethane is not extensively documented, its structural analogs serve as precursors or are used in similar radical reactions.
The generation of a trifluoromethyl radical is a key step in many trifluoromethylation reactions.[2][3] Reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl) are known to generate the •CF3 radical under photoredox catalysis.[4] Similarly, hypervalent iodine reagents, such as Togni's and Umemoto's reagents, are widely used for electrophilic trifluoromethylation, which can also proceed through radical intermediates.[5][6][7]
The C-I bond in 1-chloro-2-iodotetrafluoroethane is significantly weaker than the C-Cl and C-F bonds, making it the primary site for radical generation under thermal or photochemical conditions. This allows for the formation of a tetrafluoroethyl radical, which can then participate in various addition reactions.
Benchmark Reaction II: Addition to Alkenes and Alkynes
The addition of haloalkanes across double and triple bonds is a fundamental transformation in organic synthesis. 1-chloro-2-iodotetrafluoroethane and related compounds are effective reagents for the halo-fluoroalkylation of alkenes and alkynes.
Mechanism of Electrophilic and Radical Addition
The addition of interhalogen compounds like iodine monochloride (ICl) to alkenes typically proceeds through an electrophilic addition mechanism involving a cyclic iodonium ion intermediate.[8] This generally results in anti-addition of the iodine and chlorine atoms across the double bond.[8] For unsymmetrical alkenes, the regioselectivity often follows Markovnikov's rule, with the more electronegative atom (chlorine) adding to the more substituted carbon.[8]
In contrast, the addition of 1-chloro-2-iodotetrafluoroethane to unsaturated systems can also be initiated by radical pathways, particularly under photochemical or thermal conditions. The weaker C-I bond is homolytically cleaved to generate a tetrafluoroethyl radical, which then adds to the alkene or alkyne.
Experimental Workflow: Radical Addition of 1-chloro-2-iodotetrafluoroethane to an Alkene
Caption: General workflow for the photochemical addition of 1-chloro-2-iodotetrafluoroethane to an alkene.
Comparative Performance with Other Fluoroalkylation Reagents
The choice of a fluoroalkylation reagent depends on several factors, including the desired functional group to be introduced, the substrate scope, and the reaction conditions.
Reagent
Advantages
Disadvantages
1-Chloro-2-iodotetrafluoroethane
- Source of a tetrafluoroethyl group- Weaker C-I bond allows for selective radical generation
- Less commonly available than some other reagents
- Primarily used for fluorination, not fluoroalkylation
Detailed Experimental Protocols
Protocol 1: Radical Addition of Iodine Monochloride to Vinylidene Fluoride
This protocol, adapted from Kharroubi et al., describes a method for synthesizing 1-chloro-1,1-difluoro-2-iodoethane, a related and valuable fluorinated building block.[10]
Materials:
Vinylidene fluoride (VDF)
Iodine monochloride (ICl)
Initiator (e.g., AIBN for thermal initiation, or a UV lamp for photochemical initiation)
Anhydrous solvent (e.g., dichloromethane)
Standard glassware for inert atmosphere reactions
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve iodine monochloride in the anhydrous solvent under an inert atmosphere.
Cool the solution to the desired temperature (e.g., 0 °C for photochemical initiation).
Slowly bubble vinylidene fluoride gas through the stirred solution.
Initiate the reaction either by adding a radical initiator (for thermal initiation) or by irradiating with a UV lamp (for photochemical initiation).
Monitor the reaction progress by analyzing aliquots using GC-MS.
Upon completion, stop the reaction and carefully quench any remaining reactive species.
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove unreacted iodine species, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by distillation or column chromatography to obtain 1-chloro-1,1-difluoro-2-iodoethane.[10]
Reaction Mechanism: Electrophilic Addition of ICl to an Alkene
Caption: Simplified mechanism of electrophilic addition of ICl to an alkene.
Conclusion and Future Outlook
1-chloro-1-iodotetrafluoroethane and its isomers are versatile reagents in fluoroalkylation chemistry. Their unique combination of halogen atoms allows for selective transformations, particularly in radical addition reactions to unsaturated systems. While some of these compounds may not be as readily available as more common trifluoromethylating agents, their ability to introduce larger fluoroalkyl chains provides a valuable tool for synthetic chemists. Further research into the reactivity and applications of these reagents is warranted and will undoubtedly expand their role in the synthesis of novel fluorinated molecules for the pharmaceutical and agrochemical industries.
ResearchGate. Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). [Link]
University of Wisconsin-Madison, Department of Chemistry. Chemistry 233 Chapter 8 Problem Set Addition of HX To Alkenes. [Link]
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ResearchGate. ChemInform Abstract: One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. [Link]
ChemRxiv. Electrochemical Trifluoromethylchlorosulfonylation of Alkenes via Copper-Mediated SO2Cl Radical Transfer. [Link]
Khan Academy. Unit 1: Electrophilic addition reactions of alkenes and alkynes. [Link]
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PubMed. Generation of the CF3 Radical From Trifluoromethylsulfonium Triflate and Its Trifluoromethylation of Styrenes. [Link]